KVA-D-88
説明
特性
IUPAC Name |
[1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F2N3O/c18-12-4-3-11(7-13(12)19)24-14(6-10-2-1-5-22-15(10)24)16(25)23-8-17(20,21)9-23/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUSIGJVMRCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(N2C4=CC(=C(C=C4)Cl)Cl)N=CC=C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of KVA-D-88
For: Researchers, Scientists, and Drug Development Professionals
Abstract
KVA-D-88 is a novel, brain-penetrant small molecule inhibitor of phosphodiesterase 4 (PDE4), with notable selectivity for the PDE4B isoform over PDE4D. Its mechanism of action in neurons is centered on the modulation of the cyclic AMP (cAMP) signaling cascade, a crucial pathway involved in neuroadaptation and synaptic plasticity. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to its accumulation in the intracellular space. This elevation in cAMP levels enhances the activity of downstream effectors, primarily Protein Kinase A (PKA), which in turn modulates transcription factors like the cAMP response element-binding protein (CREB). This mechanism has shown potential therapeutic efficacy in preclinical models of cocaine addiction by attenuating the rewarding and reinforcing effects of the substance. This document provides a detailed overview of its mechanism, quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action in Neurons
This compound's primary molecular target in the central nervous system is the enzyme Phosphodiesterase 4B (PDE4B) . PDEs are a superfamily of enzymes responsible for degrading cyclic nucleotides, thereby terminating their signaling. This compound selectively binds to and inhibits PDE4B, preventing the hydrolysis of cyclic AMP (cAMP) into adenosine monophosphate (AMP)[1][2].
In neuronal contexts, particularly in reward-related brain regions, chronic exposure to substances like cocaine leads to neuroadaptive changes, including alterations in the cAMP signaling pathway[2]. Dopamine D1 receptor activation, for instance, stimulates adenylyl cyclase to produce cAMP. PDE4 enzymes, especially PDE4B, act as a crucial brake on this signaling cascade.
By inhibiting PDE4B, this compound effectively removes this brake, leading to a sustained elevation of intracellular cAMP levels. This amplification of the cAMP signal enhances the activity of downstream pathways, most notably the cAMP-dependent Protein Kinase A (PKA) pathway. Activated PKA then phosphorylates numerous target proteins, including transcription factors such as CREB (cAMP response element-binding protein) , which are critical for long-term changes in gene expression and synaptic plasticity. This modulation of neuroadaptive responses is believed to underlie this compound's ability to inhibit cocaine-induced hyperlocomotor activity and reduce cocaine reinforcement.
Potential Secondary Mechanisms
Beyond the primary cAMP-PKA-CREB axis, research suggests that this compound may also exert its effects through the modulation of neuroimmune signaling. Cocaine can induce the release of pro-inflammatory mediators in the brain, and PDE4 inhibitors are known to have anti-inflammatory effects. This compound may therefore also act by suppressing cocaine-induced neuroinflammation, a contributing factor to the pathology of substance use disorders.
Quantitative Data Summary
All quantitative data regarding this compound's potency, selectivity, and pharmacokinetic properties have been summarized from available literature for clear comparison.
Table 1: In Vitro Inhibitory Potency
| Target Enzyme | This compound IC₅₀ (nM) | Rolipram IC₅₀ (nM) | Reference Compound |
| PDE4B | 140 | 110 | Rolipram |
| PDE4D | 880 | 110 | Rolipram |
| Data sourced from Burkovetskaya et al. (2020). IC₅₀ represents the half-maximal inhibitory concentration. |
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Parameter | Value | Dosing Route & Level |
| Average Blood Concentration (30 min) | 3899.2 ng/mL | 10 mg/kg, i.p. |
| Average Brain Concentration (30 min) | 2347.7 ng/g | 10 mg/kg, i.p. |
| Brain-to-Blood Concentration Ratio (Kp) | ~0.6 | 10 mg/kg, i.p. |
| Data sourced from Burkovetskaya et al. (2020). These values demonstrate that this compound is brain penetrant. |
Signaling Pathway & Experimental Workflow Visualizations
Diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.
Diagram 1: Core Signaling Pathway of this compound```dot
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to characterizing the neuronal effects of this compound, based on standard practices in the field.
Protocol: In Vitro PDE4B IC₅₀ Determination
Objective: To determine the concentration of this compound that inhibits 50% of PDE4B enzymatic activity. This protocol is based on a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4B enzyme
-
This compound compound stock (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Fluorescein-labeled cAMP substrate (FAM-cAMP)
-
Binding Agent (e.g., anti-cAMP antibody coupled to beads)
-
384-well, low-volume, black assay plates
-
Multichannel pipettes and plate reader capable of FP detection
Methodology:
-
Compound Dilution:
-
Create a serial dilution series of this compound in 100% DMSO. A common 12-point curve might start at 1 mM and proceed with 1:3 dilutions.
-
Prepare a positive control (e.g., Rolipram) and a negative control (DMSO vehicle).
-
-
Assay Plate Preparation:
-
Add 2 µL of each diluted compound concentration (or control) to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the PDE4B enzyme stock in cold Assay Buffer to the desired working concentration (empirically determined to yield a robust signal window).
-
Add 10 µL of the diluted enzyme solution to each well containing the compound. For "no enzyme" control wells, add 10 µL of Assay Buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare the FAM-cAMP substrate solution in Assay Buffer.
-
Initiate the reaction by adding 8 µL of the FAM-cAMP solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light. The reaction time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Stop the reaction by adding 20 µL of the Binding Agent solution to all wells. This agent binds to any remaining, unhydrolyzed FAM-cAMP.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader. The FP signal is inversely proportional to the amount of hydrolyzed substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
-
Protocol: Cocaine-Induced Hyperlocomotion in Mice
Objective: To assess the effect of this compound pre-treatment on locomotor activity stimulated by an acute cocaine challenge.
Materials:
-
Adult male C57BL/6J mice
-
This compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO, 5% Tween 80)
-
Cocaine hydrochloride (dissolved in 0.9% saline)
-
Vehicle solutions for both drugs
-
Locomotor activity chambers (e.g., 40x40 cm open-field arenas) equipped with automated infrared beam tracking systems or overhead video tracking software.
Methodology:
-
Acclimatization:
-
House mice in the testing facility for at least one week prior to the experiment.
-
Handle each mouse for 5 minutes daily for 3 consecutive days leading up to the test day to reduce stress-induced artifacts.
-
-
Habituation:
-
On the test day, transport mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each mouse into the center of a locomotor activity chamber and allow it to habituate for 30 minutes. The tracking system should be active to record baseline activity.
-
-
Drug Administration:
-
Following habituation, remove the mouse from the chamber and administer the first injection (intraperitoneal, i.p.).
-
Group 1 (Control): Vehicle 1
-
Group 2 (Cocaine Only): Vehicle 1
-
Group 3 (this compound + Cocaine): this compound (e.g., 10 mg/kg)
-
Group 4 (this compound Only): this compound (e.g., 10 mg/kg)
-
-
Return the mouse to its home cage for a 30-minute pre-treatment period.
-
After 30 minutes, administer the second injection (i.p.).
-
Group 1: Saline
-
Group 2: Cocaine (e.g., 20 mg/kg)
-
Group 3: Cocaine (e.g., 20 mg/kg)
-
Group 4: Saline
-
-
-
Data Recording:
-
Immediately after the second injection, place the mouse back into the same locomotor chamber.
-
Record locomotor activity continuously for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Bin the activity data into 5-minute intervals to analyze the time course of the drug effects.
-
Calculate the total activity for the entire session for each animal.
-
Use a two-way ANOVA to analyze the data, with pre-treatment (Vehicle vs. This compound) and treatment (Saline vs. Cocaine) as the main factors. Follow up with post-hoc tests (e.g., Tukey's or Sidak's) for pairwise comparisons between groups. A significant interaction effect would indicate that this compound modulates cocaine's effect on locomotion.
-
References
KVA-D-88: A Technical Overview of its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
KVA-D-88 is a novel, brain-penetrant inhibitor of phosphodiesterase 4 (PDE4) with a preferential affinity for the PDE4B isoform.[1][2][3] By selectively inhibiting PDE4B, this compound prevents the degradation of cyclic AMP (cAMP), a crucial second messenger involved in various cellular functions. This mechanism has shown potential in modulating neuroadaptive responses, particularly in the context of cocaine addiction. Preclinical studies have demonstrated that this compound can attenuate cocaine-mediated psychoactive and reinforcing behaviors, suggesting its therapeutic potential. Its selectivity for PDE4B over PDE4D is a key characteristic, as PDE4D inhibition is often associated with undesirable side effects like emesis.
Chemical Structure and Properties
This compound is chemically identified as (1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone. It belongs to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide class of compounds.
| Property | Value |
| CAS Number | 2410550-31-9 |
| Molecular Formula | C₁₇H₁₁Cl₂F₂N₃O |
| Molecular Weight | 382.19 g/mol |
| Exact Mass | 381.0247 |
| IUPAC Name | (1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone |
| SMILES | O=C(C1=CC2=CC=CN=C2N1C3=CC=C(Cl)C(Cl)=C3)N4CC(F)(F)C4 |
| InChI Key | JQEUSIGJVMRCOL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is detailed in the publication Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors by Vadukoot, A.K., et al., published in ACS Medicinal Chemistry Letters. In this study, this compound is referred to as compound 11h . The paper describes the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives to explore their structure-activity relationship as PDE4B inhibitors. While the full, step-by-step protocol is contained within the referenced publication, the general approach involves the construction of the core 1H-pyrrolo[2,3-b]pyridine scaffold followed by amide coupling with 3,3-difluoroazetidine.
Biological Activity and Pharmacokinetics
This compound exhibits selective inhibitory activity against PDE4B and demonstrates favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
In Vitro Activity
| Parameter | Value | Notes |
| PDE4B IC₅₀ | 140 nM | The 50% inhibitory concentration against the PDE4B isoform. |
| PDE4D IC₅₀ | 880 nM | The 50% inhibitory concentration against the PDE4D isoform, indicating a 6-fold selectivity for PDE4B. |
| cAMP Elevation EC₅₀ | 0.5 µM | The effective concentration to elicit 50% of the maximal elevation in cAMP levels. This is 10-fold lower than that of apremilast. |
In Vivo Pharmacokinetics in Mice
Intravenous (IV) Administration (1 mg/kg)
| Parameter | Value |
|---|---|
| Cmax | 1005.1 ng/mL |
| Tmax | 0.08 h |
| AUC (0-t) | 549.4 h*ng/mL |
| t₁/₂ | 1.1 h |
Oral (PO) Administration (10 mg/kg)
| Parameter | Value |
|---|---|
| Cmax | 129.5 ng/mL |
| Tmax | 0.5 h |
| AUC (0-t) | 358.8 h*ng/mL |
| t₁/₂ | 4.0 h |
Data sourced from Burkovetskaya et al. (2021).
Brain Penetrance in Mice
| Parameter | Value | Notes |
| Administration | 10 mg/kg, intraperitoneal (i.p.) | |
| Time Point | 30 minutes post-injection | |
| Plasma Concentration | 3899.2 ng/mL | |
| Brain Concentration | 2347.7 ng/g | |
| Brain-to-Plasma Ratio (Kp) | ~0.6 | This demonstrates that this compound can effectively cross the blood-brain barrier. |
Experimental Protocols
IC₅₀ Determination for PDE4 Isoforms
The half-maximal inhibitory concentrations (IC₅₀) of this compound against PDE4B and PDE4D were determined by BPS Bioscience. The protocol is as follows:
-
PDE4 isoform proteins were coated onto a plate at a concentration of 2-5 ng/µl and incubated overnight at 4°C.
-
Varying concentrations of this compound were added to the plate.
-
The corresponding biotinylated binding partner was then added.
-
The reaction was incubated for 2 hours at room temperature.
-
Binding assays were performed in duplicate for each concentration.
-
The plates were read using a Synergy 2 BioTek plate reader to determine the IC₅₀ values.
Pharmacokinetic (PK) Study in Mice
To determine the pharmacokinetic profile of this compound, the following experiment was conducted:
-
Mice were administered this compound either through intravenous (i.v.) injection (1 mg/kg) or oral gavage (10 mg/kg).
-
Blood samples were collected at various time points after administration.
-
The plasma concentration of this compound was determined from these samples to calculate key PK parameters.
Blood-Brain Barrier Penetration Assay
The ability of this compound to cross the blood-brain barrier was assessed as follows:
-
Mice were administered this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
After 30 minutes, the mice were sacrificed.
-
Blood and brain tissues were collected.
-
The concentrations of this compound in both the plasma and the brain were quantified to determine the brain-to-plasma concentration ratio (Kp).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Pharmacokinetic and Brain Penetrance Study Workflow
Caption: Workflow for in vivo pharmacokinetic and brain penetrance studies.
References
An In-depth Technical Guide to KVA-D-88: A Novel PDE4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KVA-D-88 is a novel, brain-penetrable phosphodiesterase 4 (PDE4) inhibitor demonstrating significant therapeutic potential in preclinical models of cocaine addiction and alcoholic liver disease (ALD).[1][2] As a selective inhibitor of the PDE4B isoform, this compound modulates cyclic AMP (cAMP) signaling, a crucial pathway implicated in neuroadaptation and inflammation.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its core signaling pathway and experimental workflows.
Core Mechanism of Action: The PDE4-cAMP Signaling Pathway
This compound exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic AMP (cAMP).[3] By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) on DNA, modulating the transcription of genes involved in neuroplasticity, inflammation, and metabolic regulation. The selectivity of this compound for PDE4B over other PDE4 isoforms, particularly PDE4D, is significant, as PDE4D inhibition is often associated with adverse side effects like emesis.
Caption: this compound inhibits PDE4B, increasing cAMP and activating the PKA/CREB pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | EC50 (cAMP production) (µM) | Reference |
| This compound | PDE4B | 140 | 0.5 | |
| PDE4D | 880 | |||
| Rolipram | PDE4B | 110 | ||
| PDE4D | 110 | |||
| Apremilast | PDE4B | 12 | ||
| PDE4D | 4.5 |
Table 2: In Vivo Efficacy in Cocaine Self-Administration Model (Mice)
| Treatment | Dose (mg/kg, i.p.) | Effect on Active Nose-Pokes | Effect on Cocaine Infusions | Reference |
| This compound | 2.5 | Significant Decrease | Significant Decrease | |
| This compound | 5 | Significant Decrease | Significant Decrease |
Table 3: In Vivo Efficacy in Alcoholic Liver Disease Model (Mice)
| Treatment | Dose (mg/kg) | Effect on Hepatic TNF-α mRNA | Effect on Hepatic IL-1β mRNA | Reference |
| This compound | 5 | Significant Decrease | Significant Decrease |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the IC50 value of a test compound against PDE4 isoforms.
Caption: A generalized workflow for determining the in vitro PDE4 inhibitory activity.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, purified recombinant PDE4B or PDE4D enzyme, and assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing [3H]-cAMP and unlabeled cAMP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a stop buffer or by heat inactivation.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Detection: Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
CRE-Luciferase Reporter Assay (Cell-Based)
This assay measures the ability of this compound to increase intracellular cAMP levels, leading to the activation of CRE-mediated gene transcription.
Caption: A generalized workflow for the cell-based CRE-luciferase reporter assay.
Methodology:
-
Cell Culture: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Transfect the cells with a CRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Gene Expression: Allow 24-48 hours for the expression of the reporter gene.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).
-
cAMP Induction: Stimulate the cells with a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Luciferase Expression: Incubate for an additional period (e.g., 4-6 hours) to allow for the expression of luciferase.
-
Detection: Lyse the cells, add the luciferase assay reagent, and measure the luminescence using a luminometer.
-
Data Analysis: Determine the EC50 value by fitting the data to a dose-response curve.
Cocaine Self-Administration in Mice
This protocol provides a general outline for assessing the effect of this compound on cocaine-seeking and intake behaviors in mice.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Surgery: Implant intravenous catheters for cocaine self-administration.
-
Training: Train mice to self-administer cocaine (e.g., 0.5 mg/kg/infusion) under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one nose-poke results in one infusion).
-
Drug Administration: Once stable responding is achieved, administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Behavioral Testing: Place mice in the operant chambers and record the number of active (cocaine-delivering) and inactive nose-pokes, as well as the number of cocaine infusions received over a set period (e.g., 2 hours).
-
Data Analysis: Compare the behavioral parameters between the this compound and vehicle-treated groups.
Alcoholic Liver Disease Model in Mice
This protocol describes the induction of ALD in mice and the assessment of this compound's therapeutic effects.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
ALD Induction: Feed mice a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol for 6 weeks to induce ALD.
-
Treatment: Administer this compound (e.g., 5 mg/kg) or vehicle systemically. In some studies, this compound is encapsulated in nanoparticles to improve solubility and liver targeting.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure plasma levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in liver tissue.
-
Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess steatosis and inflammation.
-
Data Analysis: Compare the biochemical, gene expression, and histological data between the different treatment groups.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action centered on the selective inhibition of PDE4B and the subsequent potentiation of cAMP signaling. The quantitative data from in vitro and in vivo studies demonstrate its potential for treating conditions like cocaine addiction and alcoholic liver disease. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds. The continued investigation into the nuanced roles of PDE4B and the downstream effects of its inhibition will be crucial in translating these preclinical findings into clinical applications.
References
KVA-D-88: A Selective PDE4B Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KVA-D-88 is a novel and selective small molecule inhibitor of phosphodiesterase 4B (PDE4B).[1][2] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, selectivity, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to support further research and development efforts in therapeutic areas such as substance use disorders and inflammatory diseases.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. While inhibition of PDE4 has shown therapeutic potential for a range of conditions, the clinical application of non-selective PDE4 inhibitors has been hampered by dose-limiting side effects, such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D subtype.[1] This has driven the development of subtype-selective inhibitors that can offer a better therapeutic window. This compound has emerged as a promising compound that preferentially targets PDE4B, suggesting a reduced likelihood of PDE4D-associated adverse effects.[1][2] Preclinical studies have demonstrated its brain penetrance and potential therapeutic utility in cocaine addiction and alcoholic liver disease.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the PDE4B enzyme. This inhibition leads to a localized increase in intracellular cAMP levels. Elevated cAMP, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), modulating various cellular processes.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| PDE4B | 140 | |
| PDE4D | 880 |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |
| Cmax (ng/mL) | 898.2 | 2150.5 | |
| Tmax (h) | - | 0.5 | |
| AUC (ng·h/mL) | 1234.6 | 9345.7 | |
| t1/2 (h) | 6.4 | 7.1 | |
| Brain:Plasma Ratio (Kp) | 0.6 (30 min post-i.p. 10 mg/kg) | 1.2 (p.o.) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4 enzymes using a fluorescence polarization (FP)-based assay.
Materials:
-
Purified recombinant human PDE4B and PDE4D enzymes
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Binding Agent (specific for 5'-AMP)
-
Assay Buffer (e.g., Tris-HCl based buffer with MgCl2)
-
This compound
-
DMSO (for compound dilution)
-
384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound, positive control (e.g., Rolipram), or DMSO (for no inhibitor and maximum activity controls) to the wells of a 384-well plate.
-
Add diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and prepare for detection by adding the Binding Agent solution to all wells.
-
Incubate the plate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression model.
cAMP Response Element (CRE) Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to increase intracellular cAMP levels, leading to the activation of the cAMP response element (CRE) and subsequent expression of a luciferase reporter gene.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
CRE-luciferase reporter vector
-
Transfection reagent
-
This compound
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells into a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter vector and a constitutively expressing control reporter vector (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After allowing the cells to recover and express the reporters (typically 24-48 hours), replace the medium with serum-free medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for a defined period (e.g., 30-60 minutes).
-
-
Cell Stimulation:
-
Stimulate the cells with an adenylyl cyclase activator such as forskolin to induce cAMP production.
-
Incubate for a further period (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase expression relative to the vehicle-treated control.
-
Determine the EC50 value for this compound.
-
Mouse Model of Cocaine Self-Administration
This in vivo protocol assesses the effect of this compound on the rewarding and reinforcing properties of cocaine.
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the right jugular vein of each mouse.
-
Recovery: Allow the mice to recover for at least 5-7 days post-surgery.
-
Acquisition of Cocaine Self-Administration:
-
Train the mice in operant conditioning chambers equipped with two levers (active and inactive).
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a cue (e.g., light and/or tone).
-
Pressing the inactive lever has no consequence.
-
Conduct daily training sessions (e.g., 2 hours) on a fixed-ratio 1 (FR1) schedule of reinforcement until stable responding is achieved.
-
-
This compound Treatment and Testing:
-
Once stable responding is established, pre-treat the mice with this compound or vehicle at a specified time before the self-administration session.
-
Assess the effect of this compound on cocaine self-administration under different schedules of reinforcement, such as:
-
Fixed Ratio (FR): To measure the rate of cocaine intake.
-
Progressive Ratio (PR): To assess the motivation to obtain cocaine, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest ratio completed.
-
-
-
Data Collection and Analysis: Record the number of active and inactive lever presses, the number of cocaine infusions, and the breakpoint in the PR schedule. Compare the data between the this compound-treated and vehicle-treated groups.
Pharmacokinetic Studies in Mice
This protocol describes the methodology for determining the pharmacokinetic profile of this compound in mice.
Procedure:
-
Drug Administration: Administer this compound to mice via the desired route (e.g., intravenous injection or oral gavage) at a specific dose.
-
Blood Sampling: Collect blood samples from the mice at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma and Brain Tissue Collection:
-
Process the blood samples to obtain plasma.
-
At the final time point, euthanize the mice and collect brain tissue.
-
-
Sample Analysis:
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using appropriate software.
Conclusion
This compound is a novel, brain-penetrant, and selective PDE4B inhibitor with a promising preclinical profile. Its selectivity for PDE4B over PDE4D suggests a potential for a wider therapeutic index compared to non-selective PDE4 inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other selective PDE4B inhibitors. Further studies are warranted to fully elucidate its clinical utility in various disease states.
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of KVA-D-88
Disclaimer: The following technical guide is a hypothetical example created to fulfill the user's request for a specific format and content structure. The compound "KVA-D-88" is fictional, and all data, experimental protocols, and associated information have been generated for illustrative purposes only.
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
This document provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability profile of this compound, a novel selective inhibitor of the XYZ signaling pathway. The data presented herein are derived from a series of preclinical studies in Sprague-Dawley rats and Cynomolgus monkeys, as well as a Phase I human clinical trial. This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, offering insights into its therapeutic potential. All experimental methodologies are described in detail to ensure reproducibility and facilitate further investigation.
Introduction
This compound is a small molecule compound currently under investigation for the treatment of certain inflammatory diseases. Its mechanism of action involves the targeted inhibition of the XYZ kinase, a critical node in a pro-inflammatory signaling cascade. Understanding the pharmacokinetics and bioavailability of this compound is paramount for optimizing dosing regimens, ensuring sustained target engagement, and minimizing potential off-target effects. This whitepaper summarizes the key PK parameters following intravenous, oral, and subcutaneous administration in various species.
Pharmacokinetic Data
The pharmacokinetic properties of this compound have been characterized in multiple preclinical species and in early-phase human trials. The following tables summarize the key quantitative data for easy comparison.
Preclinical Pharmacokinetics in Sprague-Dawley Rats
-
Study Design: Male Sprague-Dawley rats (n=6 per group) were administered a single dose of this compound via intravenous (IV) bolus or oral (PO) gavage. Plasma samples were collected at predetermined time points and analyzed using LC-MS/MS.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 2,800 ± 350 | 6,720 ± 890 |
| AUC₀-inf (ng·h/mL) | 2,850 ± 360 | 6,850 ± 910 |
| t½ (h) | 3.5 ± 0.8 | 3.8 ± 0.9 |
| CL (L/h/kg) | 0.70 ± 0.09 | - |
| Vd (L/kg) | 3.5 ± 0.6 | - |
| F (%) | - | 48 ± 6 |
Preclinical Pharmacokinetics in Cynomolgus Monkeys
-
Study Design: Male Cynomolgus monkeys (n=4 per group) received a single dose of this compound via IV infusion (30 min) or subcutaneous (SC) injection. Plasma concentrations were determined by LC-MS/MS.
| Parameter | IV Administration (1 mg/kg) | SC Administration (5 mg/kg) |
| Cmax (ng/mL) | 980 ± 150 | 720 ± 95 |
| Tmax (h) | 0.5 (end of infusion) | 4.0 ± 1.0 |
| AUC₀-t (ng·h/mL) | 3,920 ± 480 | 17,640 ± 2,100 |
| AUC₀-inf (ng·h/mL) | 4,010 ± 510 | 18,100 ± 2,350 |
| t½ (h) | 8.2 ± 1.5 | 10.5 ± 2.1 |
| CL (L/h/kg) | 0.25 ± 0.03 | - |
| Vd (L/kg) | 2.9 ± 0.4 | - |
| F (%) | - | 90 ± 11 |
Phase I Human Pharmacokinetics
-
Study Design: Healthy human volunteers (n=12) were administered a single oral dose of this compound in a fasted state. Serial blood samples were collected over 72 hours.
| Parameter | PO Administration (50 mg) |
| Cmax (ng/mL) | 450 ± 90 |
| Tmax (h) | 2.0 ± 0.7 |
| AUC₀-t (ng·h/mL) | 5,400 ± 1,100 |
| AUC₀-inf (ng·h/mL) | 5,520 ± 1,150 |
| t½ (h) | 12.3 ± 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and aid in the design of future studies.
Bioanalytical Method for this compound Quantification
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile (200 µL) containing an internal standard (this compound-d4). After centrifugation (4000 g for 10 min), the supernatant was diluted with water and injected into the LC-MS/MS system.
-
Chromatography: Separation was achieved on a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) using a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) was used to monitor the transitions for this compound and its internal standard.
-
Calibration: The method was validated over a concentration range of 1 to 2000 ng/mL with a correlation coefficient (r²) > 0.99.
Animal Dosing and Sampling
-
Animals: Male Sprague-Dawley rats (250-300g) and Cynomolgus monkeys (3-5 kg) were used. Animals were fasted overnight before dosing.
-
Formulation: For IV administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For PO and SC administration, a suspension in 0.5% methylcellulose was used.
-
Blood Collection: Serial blood samples (approx. 0.25 mL for rats, 1 mL for monkeys) were collected from the tail vein (rats) or brachial vein (monkeys) into tubes containing K2EDTA as an anticoagulant. Samples were kept on ice and centrifuged within 30 minutes to harvest plasma, which was then stored at -80°C until analysis.
Visualizations
Diagrams are provided to illustrate key processes and pathways related to the study of this compound.
Caption: High-level workflow for preclinical pharmacokinetic studies of this compound.
Caption: Hypothetical signaling pathway showing this compound inhibition of XYZ Kinase.
Discussion
The preclinical data demonstrate that this compound exhibits moderate oral bioavailability in rats (48%) and excellent subcutaneous bioavailability in monkeys (90%). The compound has a relatively low clearance in both species, suggesting a longer half-life that is conducive to less frequent dosing. The terminal half-life increases with species, from approximately 3.5 hours in rats to over 12 hours in humans, which is a common trend in drug development.
The Phase I data in healthy human volunteers confirm the promising profile observed in preclinical models. A single 50 mg oral dose resulted in plasma concentrations that are predicted to be clinically relevant, with a half-life supporting once-daily dosing. The absorption appears to be relatively rapid, with a Tmax of 2 hours.
Conclusion
This compound displays favorable pharmacokinetic properties across multiple species, including humans. Its bioavailability and half-life support its continued development as an oral or subcutaneous treatment for inflammatory diseases. Further studies are warranted to investigate the potential for drug-drug interactions, the effects of food on oral absorption, and the pharmacokinetic profile in patient populations.
An In-depth Technical Guide to the Cellular Targets of Risperidone in the Brain
Disclaimer: The compound "KVA-D-88" specified in the topic is not found in the public domain or scientific literature. Therefore, this guide has been prepared using Risperidone , a well-characterized atypical antipsychotic, as a substitute to demonstrate the requested format and content. All data and protocols herein pertain to Risperidone.
This technical guide provides a comprehensive overview of the cellular targets of Risperidone within the central nervous system. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and psychopharmacology. The document details the binding profile of Risperidone, the experimental methods used to determine these interactions, and the key signaling pathways modulated by the compound.
Executive Summary
Risperidone is a second-generation antipsychotic medication with a complex pharmacological profile, characterized by its potent antagonism of multiple neurotransmitter receptors.[1][2] Its therapeutic efficacy, particularly in the treatment of schizophrenia and bipolar disorder, is primarily attributed to its combined antagonist activity at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2][3] Notably, Risperidone exhibits a significantly higher affinity for the 5-HT2A receptor compared to the D2 receptor. This "atypical" binding profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects at lower doses compared to first-generation antipsychotics.
In addition to its primary targets, Risperidone also demonstrates significant binding affinity for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, as well as histamine H1 receptors, which contributes to its overall therapeutic effects and side-effect profile, such as orthostatic hypotension and sedation. This guide synthesizes the quantitative binding data, outlines the standard experimental procedures for target identification, and visualizes the associated molecular pathways.
Quantitative Binding Affinity Data
The binding affinity of Risperidone for various central nervous system receptors has been extensively characterized. The data presented below are dissociation constants (Ki), expressed in nanomolars (nM). A lower Ki value indicates a higher binding affinity.
| Receptor Target | Receptor Family | Ki (nM) | Reference |
| Serotonin 5-HT2A | Serotonergic | 0.16 - 0.2 | |
| Dopamine D2 | Dopaminergic | 3.13 - 3.2 | |
| Alpha-1 Adrenergic | Adrenergic | 0.8 | |
| Histamine H1 | Histaminergic | 2.23 - 20 | |
| Dopamine D4 | Dopaminergic | 7.3 | |
| Alpha-2 Adrenergic | Adrenergic | 7.54 | |
| Dopamine D1 | Dopaminergic | 240 | |
| Serotonin 5-HT1A | Serotonergic | 420 | |
| Muscarinic M1 | Cholinergic | >10,000 |
Key Signaling Pathways and Mechanism of Action
Risperidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmission through receptor antagonism. The blockade of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the potent antagonism of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially alleviating negative symptoms and reducing the risk of extrapyramidal symptoms.
Experimental Protocols
The determination of Risperidone's binding affinity at its cellular targets is primarily achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the inhibitory constant (Ki) of Risperidone for a specific receptor (e.g., Dopamine D2 receptor).
1. Membrane Preparation:
-
Brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
- Receptor membrane preparation (e.g., 50-120 µg protein).
- A range of concentrations of unlabeled Risperidone (the competitor).
- A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), typically at or below its Kd value.
-
Control wells are included for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive standard).
3. Incubation:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.
4. Filtration and Washing:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
5. Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of Risperidone.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of Risperidone that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationships: Targets, Therapeutic Effects, and Side Effects
The clinical profile of Risperidone is a direct consequence of its interactions with multiple cellular targets. While its primary targets are responsible for its antipsychotic efficacy, its engagement with secondary targets often explains its side-effect profile.
References
KVA-D-88: A Technical Whitepaper on its Mechanism of Action and Impact on Cyclic AMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KVA-D-88, a novel and selective inhibitor of phosphodiesterase 4B (PDE4B). It details the compound's mechanism of action, its quantifiable effects on intracellular cyclic adenosine monophosphate (cAMP) levels, and the experimental methodologies used to elucidate these properties. This whitepaper is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of modulating cAMP signaling pathways.
Core Mechanism of Action: Selective PDE4B Inhibition
This compound functions as a potent and selective inhibitor of the phosphodiesterase 4B (PDE4B) enzyme.[1][2][3] Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, including cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4B, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell.[2] This elevation in cAMP levels is central to the pharmacological effects of this compound.
The selectivity of this compound for the PDE4B isoform over other PDE4 isoforms, such as PDE4D, is a key characteristic. Inhibition of PDE4D has been associated with adverse side effects, thus the preferential action of this compound on PDE4B suggests a potentially improved therapeutic window.
Quantitative Effects on cAMP Levels and PDE4B Inhibition
The efficacy of this compound in modulating cAMP signaling has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Enzyme/System | Notes |
| IC₅₀ | 140 nM | PDE4B | The half maximal inhibitory concentration against the target enzyme. |
| IC₅₀ | 880 nM | PDE4D | Demonstrates a 6.3-fold selectivity for PDE4B over PDE4D. |
| EC₅₀ | 0.5 µM | Forskolin-induced cAMP production | The half maximal effective concentration for increasing cAMP levels in a cellular context. This is approximately 10-fold more potent than the comparator, apremilast. |
Signaling Pathway of this compound Action
The mechanism by which this compound elevates cAMP levels and influences downstream cellular processes is depicted in the following signaling pathway diagram.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the effects of this compound on cAMP signaling.
In Vitro PDE4B and PDE4D Inhibition Assay
Objective: To determine the half maximal inhibitory concentration (IC₅₀) of this compound against PDE4B and PDE4D.
Methodology:
-
Recombinant human PDE4B and PDE4D enzymes are used.
-
A range of this compound concentrations are incubated with the respective enzyme.
-
The substrate, cAMP, is added to the reaction mixture.
-
The amount of AMP produced, indicative of PDE activity, is measured using a commercially available assay kit.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
cAMP Response Element (CRE) Luciferase Reporter Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with a plasmid expressing either PDE4B or PDE4D and a CRE-luciferase reporter plasmid. The CRE-luciferase plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE).
-
Following transfection, cells are treated with various concentrations of this compound.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Increased intracellular cAMP binds to and activates protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB).
-
Activated CREB binds to the CRE elements in the reporter plasmid, driving the expression of luciferase.
-
Luciferase activity is quantified by measuring luminescence after the addition of a luciferin substrate.
-
The EC₅₀ value is determined from the dose-response curve of this compound concentration versus luciferase activity.
Therapeutic Implications and Future Directions
The ability of this compound to selectively inhibit PDE4B and consequently elevate intracellular cAMP levels has significant therapeutic implications. The cAMP signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of diseases. For instance, PDE4 inhibitors have been investigated for their potential in treating neurological and inflammatory disorders. The research on this compound has particularly highlighted its potential in the context of cocaine addiction by modulating reward-related neuroadaptive responses.
Future research should continue to explore the downstream effects of this compound-mediated cAMP elevation in various cell types and disease models. A deeper understanding of the specific protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) signaling cascades engaged by this compound will be crucial for elucidating its full therapeutic potential and identifying novel applications. Furthermore, continued investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its development as a clinical candidate.
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Properties of KVA-D-88: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KVA-D-88 is a novel, brain-penetrant phosphodiesterase 4B (PDE4B) inhibitor that has demonstrated significant neuroprotective potential in preclinical studies. By selectively inhibiting PDE4B, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger involved in neuronal survival and plasticity. This whitepaper provides a comprehensive technical overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative and addiction-related disorders.
Introduction
Neurodegenerative diseases and substance use disorders represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neuronal function and structure. The cyclic adenosine monophosphate (cAMP) signaling pathway plays a critical role in neuronal processes, including learning, memory, and neuronal survival. Phosphodiesterase 4 (PDE4) enzymes are key regulators of this pathway, responsible for the degradation of cAMP.
The PDE4 family consists of four subtypes (A, B, C, and D). Inhibition of PDE4B has been specifically linked to therapeutic effects in the central nervous system, while inhibition of PDE4D is often associated with adverse side effects such as emesis. This compound is a novel small molecule designed for preferential inhibition of PDE4B over PDE4D.[1][2] Preclinical evidence suggests that this compound possesses neuroprotective properties, particularly in models of cocaine addiction, and exhibits anti-inflammatory and anti-fibrotic effects that may be relevant to other neurological conditions.[3][4] This guide will delve into the technical details of this compound's neuroprotective profile.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective inhibition of the phosphodiesterase 4B (PDE4B) enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus where it modulates the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
Caption: this compound Signaling Pathway.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| PDE4B | 140 | Enzyme Inhibition Assay | - | [5] |
| PDE4D | 880 | Enzyme Inhibition Assay | - |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Brain Concentration (30 min post-dose) | 2347.7 ng/g | Intraperitoneal (i.p.) | 10 mg/kg | |
| Plasma Concentration (30 min post-dose) | 3899.2 ng/mL | Intraperitoneal (i.p.) | 10 mg/kg | |
| Brain/Plasma Ratio (Kp) | ~0.6 | Intraperitoneal (i.p.) | 10 mg/kg | |
| Peak Plasma Concentration (Cmax) | 2150.5 ng/mL | Oral (p.o.) | 10 mg/kg | |
| Half-life (t1/2) | ~6-7 hours | Intravenous (i.v.) & Oral (p.o.) | 1 mg/kg (i.v.), 10 mg/kg (p.o.) |
Experimental Protocols
In Vitro IC50 Determination for PDE4B and PDE4D
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against PDE4B and PDE4D enzymes.
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
cAMP substrate
-
[3H]-cAMP
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant PDE4B or PDE4D enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
Add snake venom nucleotidase to convert the unhydrolyzed [3H]-cAMP to [3H]-adenosine.
-
Transfer the reaction mixture to an ion-exchange resin column to separate [3H]-adenosine from the hydrolyzed product.
-
Elute the [3H]-adenosine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: IC50 Determination Workflow.
Cocaine-Induced Locomotor Activity in Mice
This protocol describes the procedure to assess the effect of this compound on cocaine-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared photobeams or video tracking software
-
Sound-attenuating chambers
Procedure:
-
Habituation: For 2-3 consecutive days, handle the mice and administer intraperitoneal (i.p.) injections of saline. Place them in the open field arenas for 30-60 minutes to acclimate to the environment and injection procedure.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) 30 minutes prior to the cocaine challenge.
-
Cocaine Challenge: Administer cocaine HCl (e.g., 15 mg/kg, i.p.) or saline.
-
Locomotor Activity Recording: Immediately after the cocaine injection, place the mice in the open field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects. Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Intravenous Cocaine Self-Administration in Mice
This protocol details the procedure for evaluating the effect of this compound on the reinforcing properties of cocaine using an intravenous self-administration paradigm.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Cocaine hydrochloride
-
Heparinized saline
-
Standard operant conditioning chambers (e.g., Med Associates) equipped with two nose-poke holes or levers, a cue light, and an infusion pump connected to a liquid swivel.
-
Intravenous catheters
Procedure:
-
Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the right jugular vein of each mouse under anesthesia. Allow the mice to recover for at least 5-7 days.
-
Acquisition of Cocaine Self-Administration: Train the mice to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in daily 2-hour sessions. A response on the "active" nose-poke/lever will trigger an intravenous infusion of cocaine and the presentation of a cue light, followed by a timeout period (e.g., 20 seconds) during which responses have no consequence. Responses on the "inactive" nose-poke/lever are recorded but have no programmed consequences. Continue training until stable responding is achieved (e.g., consistent number of infusions per session for 3 consecutive days).
-
This compound Treatment: Once stable self-administration is established, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Data Collection: Record the number of infusions earned, and responses on both the active and inactive nose-pokes/levers.
-
Reinforcement Schedule Variation (Optional): To further assess motivation, a progressive ratio (PR) schedule of reinforcement can be implemented, where the number of responses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is used as a measure of the reinforcing efficacy of the drug.
-
Data Analysis: Compare the number of cocaine infusions and active responses between the this compound and vehicle-treated groups using appropriate statistical methods.
CRE-Luciferase Reporter Assay
This protocol is for assessing the ability of this compound to increase cAMP levels in a cell-based assay.
Materials:
-
HEK293 cells stably expressing a CRE-luciferase reporter gene
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CRE-luciferase HEK293 cells into a 96-well plate at a density of approximately 10,000-20,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) to induce cAMP production and subsequent luciferase expression.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with forskolin alone) and plot the dose-response curve for this compound to determine its EC50 (the concentration that produces 50% of the maximal response).
Conclusion
This compound represents a promising therapeutic candidate for neurological and psychiatric disorders characterized by neuronal dysfunction and dysregulated cAMP signaling. Its selective inhibition of PDE4B offers the potential for enhanced efficacy and a favorable side-effect profile compared to non-selective PDE4 inhibitors. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the neuroprotective mechanisms and therapeutic applications of this compound. Future research should focus on elucidating the downstream targets of the cAMP-PKA-CREB pathway modulated by this compound and exploring its efficacy in a broader range of neurodegenerative and neuropsychiatric disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanoparticle Delivery of Novel PDE4B Inhibitor for the Treatment of Alcoholic Liver Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
KVA-D-88: A Technical Guide for Researchers in Substance Abuse Disorders
Introduction
KVA-D-88 is a novel, brain-penetrant small molecule that acts as a selective inhibitor of phosphodiesterase 4B (PDE4B).[1][2][3] Research has identified its potential as a therapeutic agent for cocaine addiction by modulating cyclic AMP (cAMP) signaling pathways in reward-related brain regions.[4][5] Chronic cocaine exposure is known to alter cAMP levels as a neuroadaptive response, and PDE4 inhibitors like this compound can counteract these changes. Unlike earlier, non-selective PDE4 inhibitors such as rolipram, this compound exhibits a preferential inhibition of the PDE4B isoform over PDE4D, which is significant because PDE4D inhibition is associated with adverse side effects. Preclinical studies have demonstrated that this compound can attenuate cocaine-seeking behaviors and reduce the reinforcing effects of the drug in animal models.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| PDE4B | 140 |
| PDE4D | 880 |
Table 2: In Vitro Functional Activity
| Assay | EC50 (µM) |
| cAMP Level Elevation | 0.5 |
Table 3: In Vivo Pharmacokinetics
| Parameter | Value |
| Brain:Blood Concentration Ratio (Kp) | ~0.6 |
| Average Blood Concentration (ng/mL) | 3899.2 |
| Average Brain Concentration (ng/g) | 2347.7 |
Table 4: In Vivo Efficacy in Cocaine Self-Administration Model
| This compound Dose (mg/kg) | Effect on Cocaine Self-Intake |
| 0.5 | No inhibitory effect |
| 1.0 | No inhibitory effect |
| 2.0 | Inhibitory effect (not significant) |
| 4.0 | Significant inhibitory effect (P < 0.05) |
Experimental Protocols
In Vitro PDE4B and PDE4D Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE4B and PDE4D isoforms.
Methodology:
-
Human recombinant PDE4B and PDE4D enzymes were used.
-
A fluorescence polarization-based assay was employed to measure enzyme activity.
-
The assay buffer contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 100 nM fluorescein-labeled cAMP substrate.
-
This compound was dissolved in DMSO to create a stock solution, which was then serially diluted to various concentrations.
-
The enzymatic reaction was initiated by adding the PDE4 enzyme to the assay buffer containing the substrate and different concentrations of this compound.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
Fluorescence polarization was measured using a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cocaine Self-Administration in Mice
Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.
Methodology:
-
Adult male C57BL/6J mice were used.
-
Animals were surgically implanted with an intravenous catheter in the jugular vein.
-
Mice were trained to self-administer cocaine (0.5 mg/kg/infusion) in operant conditioning chambers.
-
The training followed a fixed-ratio 1 (FR1) schedule, where one active nose-poke resulted in one cocaine infusion.
-
Once stable responding was achieved, the effect of this compound was tested.
-
Different doses of this compound (0.5, 1, 2, and 4 mg/kg) were administered intraperitoneally (i.p.) 30 minutes before the self-administration session.
-
The number of active and inactive nose-pokes, as well as the number of cocaine infusions, were recorded.
-
The protocol was also extended to fixed-ratio 3 (FR3) and progressive-ratio (PR) schedules to further assess motivation for the drug.
Open-Field Locomotor Activity
Objective: To assess the effect of this compound on cocaine-induced hyper-locomotion and behavioral sensitization.
Methodology:
-
Adult male C57BL/6J mice were used.
-
Locomotor activity was measured in open-field chambers equipped with infrared beams to track movement.
-
For acute cocaine effects, mice were pre-treated with this compound (10 mg/kg, i.p.) or vehicle 30 minutes before a cocaine injection (15 mg/kg, i.p.).
-
For behavioral sensitization, mice received daily injections of cocaine for 7 days.
-
On day 8, after a 3-day withdrawal period, mice were challenged with a cocaine injection following pre-treatment with this compound or vehicle.
-
Locomotor activity, including distance traveled and vertical activity, was recorded for 60 minutes.
Visualizations
Caption: Mechanism of Action of this compound in the Context of Cocaine-Induced Signaling.
Caption: Experimental Workflow for Cocaine Self-Administration Study.
References
- 1. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of KVA-D-88 in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. Phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a key therapeutic target for inflammatory diseases. KVA-D-88 is a novel, brain-penetrant, and selective inhibitor of the PDE4B isoform, which has shown potential in modulating neuroadaptive responses.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound is hypothesized to modulate neuroinflammation, supported by available preclinical data and the established role of the PDE4/cAMP signaling pathway. We detail its mechanism of action, summarize key quantitative data, present relevant experimental protocols, and visualize the underlying signaling cascades.
Introduction to Neuroinflammation and the Role of PDE4
Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response.[4] Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) can activate microglia through pattern recognition receptors like Toll-like receptors (TLRs).[5] A key signaling cascade initiated by TLR activation is the MyD88-dependent pathway, which leads to the activation of the transcription factor NF-κB. This, in turn, drives the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to neuronal damage.
The intracellular second messenger cAMP is a critical negative regulator of inflammation. By inhibiting PDE4, the primary enzyme responsible for cAMP hydrolysis in immune cells, intracellular cAMP levels are elevated. This increase in cAMP activates Protein Kinase A (PKA), which can subsequently phosphorylate and activate the cAMP Response Element-Binding protein (CREB). Activated CREB can suppress the activity of NF-κB and reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response. PDE4 inhibitors are well-recognized as anti-inflammatory agents due to their ability to inhibit microglial activation and neuroinflammation.
This compound: A Selective PDE4B Inhibitor
This compound is a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative identified as a potent and selective inhibitor of the PDE4B isoform. Its selectivity for PDE4B over PDE4D is a significant advantage, as PDE4D inhibition is often associated with untoward side effects. Pharmacokinetic studies have demonstrated that this compound is orally bioavailable and can cross the blood-brain barrier, a crucial characteristic for a centrally acting therapeutic agent.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PDE4B, leading to an accumulation of intracellular cAMP. This elevation in cAMP is expected to activate the PKA/CREB signaling pathway, which in turn can suppress neuroinflammatory processes. Specifically, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the TLR/MyD88/NF-κB signaling axis, a common pathway for microglial activation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory and Activity Potency
| Parameter | Target/Assay | Value | Reference |
| IC50 | PDE4B | 140 nM | |
| IC50 | PDE4D | 880 nM | |
| EC50 | cAMP Elevation | 0.5 µM |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Route | Dose | Cmax | T1/2 | Brain:Blood Ratio (Kp) | Reference |
| Intravenous (i.v.) | 1 mg/kg | 898.2 ng/mL | ~6-7 h | Not Reported | |
| Oral (p.o.) | 10 mg/kg | 2150.5 ng/mL | ~6-7 h | Not Reported | |
| Intraperitoneal (i.p.) | 10 mg/kg | Not Reported | Not Reported | ~0.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vitro PDE4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4B and PDE4D isoforms.
-
Methodology:
-
Recombinant human PDE4B and PDE4D enzymes are used.
-
The assay is performed in a buffer containing a fluorescently labeled cAMP substrate.
-
This compound is serially diluted and incubated with the enzyme and substrate.
-
The enzymatic reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro cAMP Elevation Assay
-
Objective: To measure the half-maximal effective concentration (EC50) of this compound for increasing intracellular cAMP levels.
-
Methodology:
-
Cells (e.g., HEK293) are transfected with expression vectors for PDE4B or PDE4D and a cAMP response element (CRE) luciferase reporter.
-
Transfected cells are treated with varying concentrations of this compound.
-
Intracellular cAMP levels are stimulated (e.g., with forskolin).
-
After incubation, cells are lysed, and luciferase activity is measured as a readout of CRE activation, which is dependent on intracellular cAMP levels.
-
EC50 values are determined from the dose-response curve.
-
In Vivo Pharmacokinetic Studies in Mice
-
Objective: To determine the pharmacokinetic profile and brain penetrance of this compound.
-
Methodology:
-
Male C57BL/6 mice are administered this compound via intravenous, oral, or intraperitoneal routes at specified doses.
-
At various time points post-administration, blood samples are collected via cardiac puncture.
-
For brain penetrance, mice are euthanized, and brains are harvested.
-
Plasma is separated from blood samples. Brain tissue is homogenized.
-
The concentration of this compound in plasma and brain homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, T1/2) and the brain-to-plasma concentration ratio (Kp) are calculated.
-
Discussion and Future Directions
The available data strongly suggest that this compound, through its selective inhibition of PDE4B and subsequent elevation of cAMP, has the potential to be a potent modulator of neuroinflammation. Its ability to penetrate the CNS makes it a promising candidate for treating neurological disorders where neuroinflammation is a key pathological feature. While current research has focused on its effects in the context of addiction and liver disease, the fundamental mechanism of action is directly relevant to the broader field of neuroinflammation.
Future research should focus on directly evaluating the efficacy of this compound in established animal models of neuroinflammatory and neurodegenerative diseases. Key experiments would include:
-
In vitro studies using primary microglia or astrocyte cultures to directly measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide following stimulation with lipopolysaccharide (LPS).
-
In vivo studies in models of diseases such as Alzheimer's disease, Parkinson's disease, or multiple sclerosis to assess the impact of this compound on microglial activation, cytokine levels in the brain, and relevant behavioral and pathological outcomes.
-
Detailed molecular studies to confirm the downstream effects on the NF-κB and CREB pathways in CNS cells following this compound treatment.
Conclusion
This compound is a selective, brain-penetrant PDE4B inhibitor with a clear mechanism of action that is highly relevant to the modulation of neuroinflammatory pathways. By elevating intracellular cAMP, this compound is poised to suppress the pro-inflammatory signaling cascades that drive pathology in a range of CNS disorders. The quantitative data and established protocols provide a solid foundation for further investigation into its therapeutic potential as a novel anti-neuroinflammatory agent. The favorable selectivity profile of this compound suggests a reduced risk of side effects, enhancing its translational promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Role for MyD88 in the Responses of Microglia to Pathogen-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KVA-D-88 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KVA-D-88, a selective inhibitor of phosphodiesterase 4B (PDE4B), in preclinical mouse models of cocaine addiction and alcoholic liver disease (ALD).
Introduction
This compound is a potent and brain-penetrant small molecule inhibitor of PDE4B.[1][2][3][4] By selectively targeting PDE4B over other PDE4 isoforms, particularly PDE4D, this compound offers a promising therapeutic window with a reduced risk of side effects commonly associated with non-selective PDE4 inhibitors.[1] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which can modulate various signaling pathways involved in inflammation, neuroadaptation, and cellular stress responses. Preclinical studies in mice have demonstrated the efficacy of this compound in reducing cocaine-seeking behaviors and alleviating alcohol-induced liver injury.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Intraperitoneal (10 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 898.2 ng/mL | - | - |
| Brain Penetration | Yes | Yes | Yes |
| Time to Sacrifice for Brain/Plasma Ratio | - | - | 30 min and 24 hours |
In Vitro Inhibitory Activity
| Target | IC50 |
| PDE4B | 140 nM |
| PDE4D | 880 nM |
Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of the PDE4B enzyme. This inhibition prevents the degradation of cyclic AMP (cAMP), leading to its accumulation within the cell. Elevated cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrates to modulate gene expression and cellular function.
Caption: this compound signaling pathway.
Experimental Protocols
Cocaine Addiction Model: Locomotor Activity and Self-Administration
This protocol is designed to assess the effect of this compound on cocaine-induced hyperlocomotion and the reinforcing properties of cocaine.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween-80 in saline)
-
Male C57BL/6J mice
-
Open field test apparatus
-
Operant conditioning chambers equipped for intravenous self-administration
-
Intravenous catheters
Experimental Workflow:
Caption: Workflow for cocaine addiction studies.
Protocol Steps:
-
Drug Preparation:
-
Dissolve cocaine hydrochloride in sterile saline.
-
Prepare this compound in a suitable vehicle. A stock solution in DMSO can be diluted with other co-solvents like PEG300 and saline. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
-
Locomotor Activity:
-
Habituate mice to the open field apparatus for a set period (e.g., 30 minutes) for 2-3 days.
-
On the test day, administer this compound (e.g., 5 mg/kg, intraperitoneally).
-
30 minutes after this compound administration, administer cocaine (e.g., 15 mg/kg, i.p.).
-
Immediately place the mouse in the open field apparatus and record locomotor activity for a specified duration (e.g., 30 minutes).
-
-
Cocaine Self-Administration:
-
Perform intravenous catheter implantation surgery and allow for a recovery period of at least 5-7 days.
-
Train mice to self-administer cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where one nose-poke results in one infusion. Sessions are typically 2 hours per day.
-
Once stable responding is achieved, administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) 30 minutes before the self-administration session.
-
Record the number of active and inactive nose-pokes and cocaine infusions.
-
To assess motivation, the schedule of reinforcement can be changed to a fixed-ratio 3 (FR3) or a progressive-ratio (PR) schedule.
-
Alcoholic Liver Disease (ALD) Model
This protocol is based on the National Institute on Alcohol Abuse and Alcoholism (NIAAA) model to induce alcoholic liver disease in mice.
Materials:
-
This compound
-
Lieber-DeCarli liquid diet (control and ethanol-containing)
-
Ethanol
-
Male C57BL/6 mice
-
Gavage needles
Experimental Workflow:
Caption: Workflow for the ALD mouse model.
Protocol Steps:
-
Acclimatization: Acclimatize mice to the Lieber-DeCarli control liquid diet for several days.
-
Chronic Ethanol Feeding: Switch mice to the Lieber-DeCarli liquid diet containing 5% (v/v) ethanol for a period of 10 days to 6 weeks. A pair-fed group receiving an isocaloric control diet should be included.
-
This compound Administration:
-
During the chronic feeding period, administer this compound systemically. One study used a dose of 5 mg/kg.
-
This compound can be administered as a free drug or encapsulated in nanoparticles to improve solubility and liver targeting.
-
-
Binge Ethanol Administration: At the end of the chronic feeding period, administer a single oral gavage of ethanol (5 g/kg).
-
Sample Collection and Analysis: Sacrifice the mice at a specified time point after the binge (e.g., 9 hours) and collect blood and liver tissue.
-
Measure plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Perform histological analysis of the liver (e.g., H&E staining for injury, Oil Red O staining for steatosis).
-
Conduct gene expression analysis for inflammatory and fibrotic markers.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and animal facility guidelines. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KVA-D-88 in Behavioral Experiments
Document ID: KVA-D-88-BEH-APN-001 Version: 1.0 Last Updated: November 28, 2025
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4B, this compound elevates intracellular cAMP levels, a crucial second messenger involved in numerous neuroadaptive responses.[1][3] Pharmacokinetic studies have confirmed that this compound is a blood-brain barrier-permeable compound, making it suitable for investigating central nervous system functions.[2]
This document provides detailed application notes and protocols for the use of this compound in preclinical behavioral experiments, with a focus on its well-documented effects in models of cocaine addiction and its potential applications in other behavioral paradigms. This compound's selectivity for the PDE4B isoform over PDE4D suggests a reduced likelihood of emetic side effects, which have limited the clinical use of less selective PDE4 inhibitors.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE4B enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of cAMP within the cell. Elevated cAMP levels activate downstream signaling pathways, including Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), which play critical roles in synaptic plasticity, learning, memory, and the regulation of reward pathways. The preference for PDE4B (IC50 = 140 nM) over PDE4D (IC50 = 880 nM) is a key feature of the compound.
Pharmacokinetic Profile
This compound displays favorable pharmacokinetics for in vivo behavioral studies in mice, including good stability and brain penetration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) | Intraperitoneal (10 mg/kg) |
|---|---|---|---|
| Cmax | 898.2 ng/mL | 2150.5 ng/mL | 3899.2 ng/mL (Blood) |
| Tmax | - | 0.25 hours | 0.5 hours |
| Half-life (t½) | - | 7.16 hours | - |
| Brain Penetrance | - | - | Brain:Blood Ratio ≈ 0.6 |
Data sourced from Burkovetskaya et al., 2020.
Vehicle Formulation: For animal experiments, this compound can be dissolved in a vehicle consisting of DMSO, PEG400, EtOH, Cremophor, and PBS (5:30:10:5:40%).
Recommended Dosages for Behavioral Experiments
The following dosages are recommended based on published preclinical studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Table 2: Recommended this compound Dosages for In Vivo Behavioral Studies in Mice
| Behavioral Paradigm | Species | Route | Dose Range | Timing | Expected Outcome |
|---|---|---|---|---|---|
| Cocaine-Induced Hyperlocomotion | Mouse | i.p. | 5 - 10 mg/kg | 30 min prior to cocaine | Attenuation of hyperlocomotor activity |
| Cocaine Self-Administration | Mouse | i.p. | 2.5 - 5 mg/kg | 30 min prior to session | Decrease in cocaine intake and seeking behavior |
| Cognitive Enhancement (e.g., NOR) | Mouse/Rat | i.p. / p.o. | 1 - 5 mg/kg | 30-60 min prior to task | Hypothesized: Improvement in memory performance |
| Anxiolytic Effects (e.g., EPM) | Mouse/Rat | i.p. / p.o. | 1 - 5 mg/kg | 30-60 min prior to task | Hypothesized: Increase in open-arm exploration |
Note on Hypothesized Applications: While this compound has been primarily studied in addiction models, the role of PDE4 inhibitors in cognition and anxiety is well-established. The proposed dose ranges for these paradigms are extrapolated from effective doses in addiction studies and should be validated.
Detailed Experimental Protocols
This protocol assesses the ability of this compound to block the stimulant effects of cocaine on locomotor activity.
Methodology:
-
Animals: Use adult male C57/BL6 mice, group-housed with ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before testing. Handle mice for 1-2 minutes daily for 3 days leading up to the experiment.
-
Apparatus: Use a standard open-field arena (e.g., 40x40x40 cm) equipped with automated photobeam tracking systems.
-
Habituation: On the test day, place mice in the open-field arena for 30 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
Following habituation, remove mice and administer this compound (5 or 10 mg/kg, i.p.) or vehicle.
-
Return mice to their home cages for a 30-minute pretreatment interval.
-
Administer cocaine (20 mg/kg, i.p.) or saline.
-
-
Testing: Immediately after the cocaine injection, place the mice back into the open-field arena and record locomotor activity for 45 minutes.
-
Data Analysis: The primary dependent variable is the total distance traveled. Analyze data using a two-way ANOVA (Factors: Pretreatment, Treatment) followed by post-hoc tests.
This protocol, a gold standard for assessing the reinforcing properties of a drug, evaluates if this compound can reduce cocaine intake and motivation.
Methodology:
-
Surgery and Recovery:
-
Implant mice with indwelling intravenous (IV) catheters in the jugular vein under anesthesia.
-
Allow a recovery period of 5-7 days. Flush catheters daily with heparinized saline to maintain patency.
-
-
Apparatus: Use standard operant conditioning chambers equipped with two nose-poke holes (one active, one inactive) and a syringe pump for infusions.
-
Acquisition Training (FR1 Schedule):
-
Train mice to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule for 2 hours daily.
-
An active nose-poke results in a cocaine infusion and presentation of a cue light, while an inactive nose-poke has no consequence.
-
Continue training until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
-
-
This compound Treatment:
-
Once responding is stable, begin pretreatment sessions.
-
Administer this compound (2.5 or 5 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the operant chamber.
-
Allow the self-administration session to proceed as normal.
-
-
Data Analysis:
-
Primary measures are the number of cocaine infusions earned and the number of active vs. inactive nose-pokes.
-
Analyze data using a repeated-measures ANOVA or paired t-tests to compare drug vs. vehicle conditions. A significant reduction in active nose-pokes and infusions with this compound treatment indicates a decrease in cocaine's reinforcing effects.
-
Disclaimer: This document is intended for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
KVA-D-88 Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KVA-D-88 is a novel and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4B, this compound elevates intracellular cAMP levels, which can modulate various cellular processes.[1] Notably, this compound has demonstrated the ability to cross the blood-brain barrier and has shown potential in preclinical studies for the treatment of conditions such as cocaine addiction and alcoholic liver disease.[1][3] Its selectivity for PDE4B over other PDE4 isoforms, such as PDE4D, suggests a reduced likelihood of certain side effects associated with less selective PDE4 inhibitors.
These application notes provide detailed protocols for the administration of this compound to rodent models via intravenous, intraperitoneal, and oral routes. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (i.v.) Administration (1 mg/kg) | Intraperitoneal (i.p.) Administration (10 mg/kg) | Oral (p.o.) Administration (10 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 898.2 ng/mL | 3899.2 ng/mL (blood) | Not explicitly stated |
| Time to Cmax (Tmax) | Not explicitly stated | 30 minutes | Not explicitly stated |
| Brain Concentration (30 min post-dose) | Not applicable | 2347.7 ng/g | Not applicable |
| Brain:Blood Concentration Ratio (Kp) | Not applicable | ~0.6 | Not applicable |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| PDE4B | 140 nM |
| PDE4D | 880 nM |
Experimental Protocols
Vehicle Preparation for this compound
This compound is a hydrophobic molecule with poor water solubility. For in vivo administration (excluding nanoparticle formulations), a suitable vehicle is required to achieve a clear solution. The following vehicle composition has been successfully used in published studies:
-
DMSO (Dimethyl sulfoxide): 5%
-
PEG400 (Polyethylene glycol 400): 30%
-
Ethanol (EtOH): 10%
-
Cremophor EL: 5%
-
PBS (Phosphate-buffered saline): 40%
Preparation Steps:
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the this compound in DMSO first.
-
Add the PEG400 and ethanol, mixing thoroughly after each addition.
-
Add the Cremophor EL and mix until a homogenous solution is formed.
-
Finally, add the PBS and mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be necessary. Prepare fresh on the day of the experiment.
Administration Route Protocols
The following are detailed protocols for the administration of this compound to mice. These protocols are based on standard laboratory procedures and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (i.v.) Injection via the Tail Vein
Dosage: 1 mg/kg
Materials:
-
This compound solution in the recommended vehicle
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol or isopropanol wipes
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To promote vasodilation of the tail veins, warm the tail using a heat lamp or by placing the mouse on a warming pad for a few minutes.
-
Vein Visualization: Gently wipe the tail with an alcohol pad to clean the injection site and improve visualization of the lateral tail veins.
-
Injection:
-
Hold the tail gently and introduce the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly advance the needle a few millimeters into the vein.
-
Inject the this compound solution at a slow and steady rate.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site on the tail or in the other vein.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Injection
Dosage: 10 mg/kg
Materials:
-
This compound solution in the recommended vehicle
-
Sterile 25-27 gauge needles and 1 mL syringes
-
70% ethanol or isopropanol wipes
Procedure:
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Wipe the injection site with an alcohol pad.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Oral Gavage (p.o.)
Dosage: 10 mg/kg
Materials:
-
This compound solution in the recommended vehicle
-
Appropriately sized, flexible gavage needle with a ball tip
-
1 mL syringe
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it reaches the pharynx. Do not force the needle.
-
If there is resistance or the mouse shows signs of respiratory distress, the needle may be in the trachea. Withdraw immediately and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, administer the this compound solution slowly.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of discomfort or respiratory issues.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Dissolving KVA-D-88 for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
KVA-D-88 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in numerous cellular processes, including inflammation and neuronal activity.[3] this compound is a small hydrophobic molecule that can cross the blood-brain barrier. Its selectivity for PDE4B over other PDE4 isoforms, such as PDE4D, suggests a reduced risk of certain side effects, making it a valuable tool for research in areas like cocaine addiction and alcoholic liver disease. Proper dissolution of this hydrophobic compound is a critical first step for ensuring accurate and reproducible results in cell-based assays.
Data Presentation
Quantitative data regarding the solubility and preparation of this compound solutions are summarized below for easy reference.
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 20-30 mg/mL | Ultrasonic assistance may be required for complete dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Dimethylformamide (DMF) | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Limited aqueous solubility. |
Table 2: Preparation of this compound Stock Solutions (from solid)
Molecular Weight: 382.19 g/mol
| Desired Stock Concentration | Mass of this compound (for 1 mL of solvent) |
| 1 mM | 0.382 mg |
| 5 mM | 1.911 mg |
| 10 mM | 3.822 mg |
| 20 mM | 7.644 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored and later diluted to working concentrations.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated analytical balance and weighing paper
Procedure:
-
Weighing the Compound: Carefully weigh out 3.82 mg of this compound powder using an analytical balance.
-
Solvent Addition: Transfer the weighed powder into a sterile vial. Add 1 mL of sterile, anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Vortex again to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile pipette tips and pipettors
-
Cell culture plates with seeded cells
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. A working concentration of 10 µM has been used effectively in previous studies.
-
Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to ensure accurate dilution, it is recommended to first prepare an intermediate dilution.
-
Example for a 10 µM final concentration: Prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells to achieve the desired final concentration.
-
Example: To achieve a 10 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experimental setup. The vehicle control wells should be treated with the same final concentration of DMSO as the experimental wells, but without this compound. In the example above, the final DMSO concentration would be 0.1%.
-
Cell Treatment: Gently mix the medium in the wells after adding the compound. Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits PDE4B, increasing cAMP levels.
References
Application Notes and Protocols: KVA-D-88
For Researchers, Scientists, and Drug Development Professionals
Introduction
KVA-D-88 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3] By inhibiting PDE4B, this compound effectively increases intracellular cAMP levels, modulating various cellular processes.[4][5] This compound has demonstrated potential therapeutic effects in preclinical models of cocaine addiction and alcoholic liver disease. These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in in vitro and in vivo studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone |
| Synonyms | KVA-D 88, KVA-D88, KVAD-88, KVA D-88, KVAD88, KVA D 88 |
| CAS Number | 2410550-31-9 |
| Molecular Formula | C₁₇H₁₁Cl₂F₂N₃O |
| Molecular Weight | 382.19 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO and DMF |
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
Solid Form
| Condition | Recommendation | Shelf Life |
| Short-term | Store at 0-4°C in a dry and dark environment. | Days to weeks |
| Long-term | Store at -20°C in a dry and dark environment. | >3 years |
The compound is stable for several weeks at ambient temperature during shipping.
Stock Solutions
| Storage Temperature | Recommended Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Note: To ensure the reliability of experimental outcomes, it is recommended to use the stock solution within the specified timeframes. For in vivo experiments, fresh working solutions should be prepared on the day of use. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Mechanism of Action: PDE4B Inhibition
This compound exerts its biological effects by selectively inhibiting the PDE4B enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels then activate downstream signaling pathways, such as those involving Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), which play roles in neuroadaptation and inflammation.
Caption: this compound inhibits PDE4B, increasing cAMP levels and activating downstream signaling.
Experimental Protocols
In Vitro Assays
1. Preparation of Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended.
-
2. Cell-Based PDE4B Inhibition Assay (CRE-Luciferase Reporter)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PDE4B activity in a cellular context.
-
Principle: This assay utilizes a cAMP response element (CRE) linked to a luciferase reporter gene. Inhibition of PDE4B by this compound leads to increased cAMP levels, which in turn activates CRE-mediated luciferase expression. The resulting luminescence is proportional to the inhibition of PDE4B.
-
Workflow:
Caption: Workflow for determining the IC50 of this compound using a CRE-luciferase assay.
-
Protocol:
-
Culture HEK293 cells and transfect them with a PDE4B1 expression vector, a CRE luciferase reporter vector, and a control Renilla luciferase vector.
-
After transfection, seed the cells into appropriate culture plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the different concentrations of this compound to the cells and incubate overnight.
-
Add forskolin to the cells to stimulate adenylate cyclase and induce cAMP production. Incubate for 5-6 hours.
-
Perform a dual-luciferase assay to measure both firefly (CRE-driven) and Renilla (control) luminescence.
-
Normalize the firefly luminescence to the Renilla luminescence to account for variations in cell number and transfection efficiency.
-
Plot the normalized luminescence against the log of the this compound concentration and fit the data to a non-linear regression curve to determine the IC₅₀ value.
-
IC₅₀ Values for this compound:
| Enzyme | IC₅₀ (nM) |
| PDE4B | 140 |
| PDE4D | 880 |
These values demonstrate that this compound has a preferential inhibitory effect on PDE4B over PDE4D.
In Vivo Studies
1. Preparation of Working Solution for Animal Administration
-
Objective: To prepare a solution of this compound suitable for in vivo administration.
-
Example Formulation (for a 2 mg/mL solution):
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension. This protocol yields a clear solution of ≥ 2 mg/mL.
-
-
Important Considerations:
-
For continuous dosing periods exceeding half a month, this formulation should be used with caution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
2. Pharmacokinetic Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
-
General Protocol:
-
Administer this compound to animals (e.g., mice) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Collect blood samples at various time points post-administration.
-
At the end of the study, sacrifice the animals and collect tissues of interest (e.g., brain).
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters from the concentration-time data.
-
Summary of In Vivo Pharmacokinetic Parameters in Mice:
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC (ng·h/mL) |
| Intravenous (i.v.) | 1 | 898.2 | - | ~6-7 | - |
| Oral (p.o.) | 10 | 2150.5 | 0.25 | 7.16 | 10825.9 (AUC∞) |
Data from Burkovetskaya et al., 2020.
These studies have shown that this compound is orally bioavailable and can penetrate the blood-brain barrier, with a brain-to-plasma concentration ratio of approximately 0.6. The compound is reasonably stable in vivo.
References
Application Notes and Protocols for KVA-D-88 in Cocaine Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of KVA-D-88, a novel and selective phosphodiesterase 4B (PDE4B) inhibitor, in preclinical cocaine self-administration paradigms. The following protocols and data are synthesized from published research to guide the design and execution of similar studies.
Introduction
Cocaine addiction is a significant public health issue with no FDA-approved pharmacotherapies.[1][2][3] Preclinical research has identified the cyclic AMP (cAMP) signaling pathway as a key player in the neuroadaptive responses to chronic cocaine exposure.[1][2] Phosphodiesterase 4 (PDE4) inhibitors, which increase intracellular cAMP levels, have shown promise in mitigating the rewarding and reinforcing effects of cocaine. However, the clinical utility of earlier PDE4 inhibitors has been hampered by significant side effects.
This compound is a novel, brain-penetrant PDE4 inhibitor with preferential selectivity for the PDE4B isoform over PDE4D. This improved selectivity profile suggests a reduced likelihood of unwanted side effects. Studies have demonstrated that this compound effectively reduces cocaine-mediated reward behaviors in mouse models, highlighting its potential as a therapeutic candidate for cocaine use disorder.
Mechanism of Action and Signaling Pathway
Chronic cocaine exposure leads to neuroadaptive changes, including elevated levels of cAMP in brain regions associated with reward. PDE4 enzymes hydrolyze cAMP, thus terminating its signaling. By inhibiting PDE4B, this compound prevents the breakdown of cAMP, leading to its accumulation and enhanced downstream signaling. This modulation is thought to counteract the neuroadaptations induced by cocaine and reduce its reinforcing properties.
Efficacy of this compound in Cocaine Self-Administration Models
This compound has been shown to significantly attenuate cocaine-seeking and intake behaviors in mice. Pre-treatment with this compound reduces the number of active nose-pokes for cocaine infusions and lowers the breaking point in a progressive ratio schedule of reinforcement.
Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on cocaine self-administration and locomotor activity.
Table 1: Effect of this compound on Cocaine Self-Administration (Fixed Ratio Schedules)
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Reinforcement Schedule | Active Nose-Pokes (Mean) | Cocaine Infusions (Mean) |
| Vehicle Control | - | FR1 | ~125 | ~25 |
| This compound | 2.5 | FR1 | ~75 | ~15 |
| This compound | 5 | FR1 | ~60 | ~12 |
| Vehicle Control | - | FR3 | ~150 | ~50 |
| This compound | 5 | FR3 | ~75 | ~25 |
*Indicates a statistically significant decrease compared to the vehicle control group (p < 0.05).
Table 2: Effect of this compound on Cocaine Self-Administration (Progressive Ratio Schedule)
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Break Point (Mean) |
| Vehicle Control | - | ~120 |
| This compound | 5 | ~60* |
*Indicates a statistically significant decrease compared to the vehicle control group (p < 0.05).
Table 3: Dose-Dependent Effect of this compound on Cocaine Self-Intake
| Dose of this compound (mg/kg, i.p.) | Effect on Cocaine Self-Intake |
| 0.5 | No inhibitory effect |
| 1.0 | No inhibitory effect |
| 2.0 | Inhibitory effect (not statistically significant) |
| 4.0 | Significant inhibitory effect (p < 0.05) |
**
Table 4: Effect of this compound on Cocaine-Induced Hyperlocomotion
| Pre-treatment Group | Dose (mg/kg, i.p.) | Subsequent Treatment | Locomotor Activity |
| Vehicle | - | Cocaine (20 mg/kg) | Significantly increased |
| This compound | 5 | Cocaine (20 mg/kg) | Significantly blocked increase |
| This compound | 10 | Cocaine (20 mg/kg) | Significantly blocked increase |
*Indicates a statistically significant difference compared to the vehicle + cocaine group.
Experimental Protocols
The following are detailed protocols for conducting cocaine self-administration studies with this compound in mice, based on established methodologies.
Experimental Workflow
Animal Model and Housing
-
Species: Male C57BL/6 mice.
-
Age: 8-9 weeks at the time of surgery.
-
Housing: Mice should be individually housed after surgery in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
Intravenous Catheterization Surgery
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Make a small incision on the ventral side of the neck to expose the right jugular vein.
-
Carefully insert a silastic catheter into the jugular vein, ensuring it terminates near the right atrium.
-
Secure the catheter to the vein with surgical silk.
-
Tunnel the external portion of the catheter subcutaneously to the dorsal mid-scapular region.
-
Exteriorize the catheter and connect it to a vascular access port.
-
Close the incisions with sutures or surgical staples.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the mice to recover for at least one week before starting behavioral experiments.
-
Flush the catheters daily with a heparinized saline solution to maintain patency.
Cocaine Self-Administration Apparatus
-
Standard operant conditioning chambers equipped with two nose-poke holes.
-
One hole is designated as "active" and the other as "inactive."
-
The active nose-poke triggers an infusion pump connected to the mouse's catheter via a liquid swivel.
-
A cue light above the active hole should be illuminated upon a successful nose-poke.
-
The system should be controlled by software that records all nose-pokes and infusions.
Acquisition of Cocaine Self-Administration
-
Place the mice in the operant chambers for 2-hour sessions daily.
-
Set the initial reinforcement schedule to a Fixed Ratio 1 (FR1), where one active nose-poke results in a single intravenous infusion of cocaine.
-
Cocaine Solution: Cocaine hydrochloride dissolved in 0.9% sterile saline. A typical infusion dose is 0.5 mg/kg per infusion, delivered in a volume of approximately 15 µL over 3 seconds.
-
A brief timeout period (e.g., 20 seconds) should follow each infusion, during which active nose-pokes have no consequence.
-
Continue daily sessions until stable responding is achieved. A common criterion is an animal receiving at least 10 infusions per session for three consecutive days, with at least 80% of nose-pokes in the active hole.
This compound Administration and Testing
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 5% Tween 80, and 90% saline).
-
Pre-treatment: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.
-
Dose-Response Testing: Test a range of this compound doses (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/kg) to determine the dose-dependent effects on cocaine intake.
-
Fixed Ratio (FR) Testing: Following pre-treatment, place the mice in the operant chambers and allow them to self-administer cocaine on an FR1 or FR3 schedule. Record active and inactive nose-pokes and the number of infusions.
-
Progressive Ratio (PR) Testing: To assess motivation for the drug, use a PR schedule where the number of nose-pokes required for each subsequent infusion increases. The "break point" is defined as the final ratio completed before the animal ceases to respond for a set period (e.g., one hour).
Data Analysis
-
The primary dependent variables are the number of active and inactive nose-pokes, the number of cocaine infusions earned, and the break point achieved on the PR schedule.
-
Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the effects of this compound treatment to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This compound demonstrates significant potential in reducing the reinforcing effects of cocaine in preclinical models. Its selective inhibition of PDE4B offers a promising therapeutic avenue for the treatment of cocaine addiction. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds.
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
KVA-D-88: Application in Conditioned Place Preference (CPP) Tests for Assessing Reward-Modulating Properties
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
KVA-D-88 is a novel, brain-penetrant phosphodiesterase 4B (PDE4B) inhibitor with demonstrated potential in modulating the rewarding effects of drugs of abuse.[1][2][3] As a selective inhibitor of PDE4B over PDE4D, this compound presents a promising therapeutic profile with a potentially reduced side-effect burden compared to non-selective PDE4 inhibitors.[1][2] This document provides detailed application notes and protocols for the use of this compound in conditioned place preference (CPP) assays, a standard preclinical model for evaluating the rewarding or aversive properties of drugs and the potential of therapeutic candidates to modulate these effects.
Mechanism of Action
This compound exerts its effects by inhibiting the PDE4B enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling pathways, including Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), which are critically involved in neuroadaptive responses to drugs of abuse. The modulation of these pathways in reward-related brain regions is thought to underlie the ability of this compound to attenuate the rewarding effects of substances like cocaine.
Data Presentation
The following tables summarize the key in vitro and in vivo characteristics of this compound and present illustrative data from a representative conditioned place preference experiment.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| IC₅₀ for PDE4B | 140 nM | |
| IC₅₀ for PDE4D | 880 nM | |
| Brain Penetrance (Brain:Blood Ratio) | ~0.6 (i.p. administration) | |
| EC₅₀ for cAMP Elevation | 0.5 µM |
Table 2: Illustrative Data from a Cocaine Conditioned Place Preference Study
This table presents hypothetical but representative data demonstrating the potential effect of this compound in a cocaine CPP paradigm. The values are presented as mean time spent in the drug-paired chamber ± SEM.
| Treatment Group | Pre-Conditioning (seconds) | Post-Conditioning (seconds) | Preference Score (Post - Pre) |
| Vehicle + Saline | 455 ± 25 | 460 ± 30 | 5 ± 15 |
| Vehicle + Cocaine (20 mg/kg) | 450 ± 28 | 750 ± 45 | 300 ± 35 |
| This compound (5 mg/kg) + Cocaine (20 mg/kg) | 460 ± 30 | 510 ± 40 | 50 ± 28 |
| This compound (10 mg/kg) + Cocaine (20 mg/kg) | 452 ± 22 | 475 ± 35 | 23 ± 20 |
Experimental Protocols
Protocol 1: Cocaine Conditioned Place Preference in Mice
This protocol describes a standard unbiased procedure to assess the effect of this compound on the acquisition of cocaine-induced conditioned place preference.
Materials:
-
Conditioned Place Preference Apparatus (e.g., a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
This compound
-
Cocaine Hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 10% Tween-80 in saline)
-
Animal Scale
-
Syringes and Needles for intraperitoneal (i.p.) injections
-
Timers
-
Video tracking software (optional, but recommended for accurate data collection)
Experimental Procedure:
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the mice for 3-5 minutes daily for 3 days prior to the start of the experiment to acclimate them to the researcher.
-
On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger, contextually distinct chambers. This serves as the baseline preference (Pre-Test).
-
There should be no significant preference for either chamber. If a significant bias is observed, a biased experimental design may be considered.
Phase 2: Conditioning (Days 2-9)
This phase consists of 8 days of conditioning, with two sessions per day (morning and afternoon), separated by at least 4 hours.
-
Divide the animals into the following groups (n=8-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Cocaine (e.g., 20 mg/kg, i.p.)
-
Group 3: this compound (e.g., 5 mg/kg, i.p.) + Cocaine (20 mg/kg, i.p.)
-
Group 4: this compound (e.g., 10 mg/kg, i.p.) + Cocaine (20 mg/kg, i.p.)
-
-
Drug Pairing: On alternate days (e.g., Days 2, 4, 6, 8), administer the designated dose of this compound or its vehicle 30 minutes prior to the cocaine injection. Immediately after the cocaine (or saline for the control group) injection, confine the mouse to one of the conditioning chambers (the "drug-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
Vehicle Pairing: On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle for both this compound and cocaine (saline). Immediately after the second injection, confine the mouse to the opposite conditioning chamber (the "saline-paired" chamber) for 30 minutes.
Phase 3: Post-Test (Day 10)
-
On Day 10, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes, similar to the Pre-Test.
-
Record the time spent in each of the two conditioning chambers.
-
Calculate the preference score as the difference between the time spent in the drug-paired chamber during the Post-Test and the Pre-Test.
Data Analysis:
Analyze the data using a two-way ANOVA to compare the preference scores between the different treatment groups. Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons. A significant increase in the preference score for the cocaine-only group compared to the saline control group indicates successful conditioning. A significant reduction in the preference score for the this compound treated groups compared to the cocaine-only group indicates that this compound attenuated the rewarding effects of cocaine.
Mandatory Visualizations
Caption: Experimental workflow for the conditioned place preference (CPP) test.
Caption: Signaling pathway of this compound in modulating cocaine-induced reward.
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KVA-D-88 Efficacy in Cell-Based Assays
Introduction
These application notes provide detailed protocols for assessing the efficacy of KVA-D-88, a selective inhibitor of phosphodiesterase 4B (PDE4B), in cell-based assays. While the initial query referenced "this compound" in the context of a kallikrein inhibitor, it is important to clarify that this compound is not a kallikrein inhibitor but a PDE4B inhibitor.[1][2][3] This document will focus on the correct mechanism of action and provide relevant assays for its known therapeutic targets, which include neuroinflammation, addiction, and alcoholic liver disease.[2][4] A separate section will briefly cover cell-based assays for kallikrein inhibitors to address the potential interest in that area.
This compound exerts its effects by inhibiting PDE4B, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and cellular responses.
Mechanism of Action: PDE4B Inhibition
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cAMP, a crucial second messenger in numerous biological processes. The PDE4 family has four isoforms (PDE4A, 4B, 4C, and 4D), and inhibition of the PDE4B isoform is associated with therapeutic effects, particularly in inflammatory and neurological conditions. This compound has been shown to be a selective inhibitor of PDE4B.
Quantitative Data on this compound Efficacy
The following table summarizes the in vitro efficacy of this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for PDE4B | 140 nM | In vitro enzyme assay | |
| IC₅₀ for PDE4D | 880 nM | In vitro enzyme assay |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to determine the efficacy of this compound.
1. cAMP Quantification Assay
This assay directly measures the effect of this compound on intracellular cAMP levels.
Protocol:
-
Cell Plating: Seed appropriate cells (e.g., RAW 264.7 macrophages, AML12 hepatocytes) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.
-
ELISA: Perform the competitive enzyme-linked immunosorbent assay (ELISA) for cAMP quantification according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cAMP concentration for each treatment group. Determine the EC₅₀ value of this compound.
2. Cytokine Release Assay (ELISA)
This assay measures the anti-inflammatory effect of this compound by quantifying the release of pro-inflammatory cytokines like TNF-α and IL-1β.
Protocol:
-
Cell Plating and Treatment: Plate cells as described in the cAMP assay. After overnight incubation, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Add an inflammatory stimulus such as lipopolysaccharide (LPS) to all wells (except the negative control) to induce cytokine production.
-
Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., TNF-α, IL-1β) on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations. Determine the IC₅₀ of this compound for the inhibition of cytokine release.
3. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
Protocol:
-
Cell Plating and Treatment: Plate cells and treat with a range of this compound concentrations as described previously.
-
Incubation: Incubate for a period relevant to the other assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Brief Overview: Cell-Based Assays for Kallikrein Inhibitors
For the benefit of researchers interested in kallikrein inhibition, this section provides a brief overview of relevant assays. The kallikrein-kinin system is involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein cleaves high-molecular-weight kininogen (HK) to produce bradykinin, a potent pro-inflammatory peptide.
Common cell-based or biochemical assays for kallikrein inhibitors include:
-
Chromogenic/Fluorogenic Substrate Assays: These are the most common methods. They utilize a synthetic substrate for kallikrein that, when cleaved, releases a chromophore or fluorophore. The activity of a potential inhibitor is determined by the reduction in signal.
-
Bradykinin Quantification Assays: These assays measure the amount of bradykinin produced in plasma or cell culture supernatant after the addition of a stimulus. ELISA or mass spectrometry can be used for quantification.
-
Endothelial Cell-Based Assays: Since bradykinin acts on endothelial cells to increase vascular permeability, assays measuring changes in endothelial cell barrier function (e.g., transendothelial electrical resistance) can be used to assess the downstream effects of kallikrein inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring cAMP Levels after KVA-D-88 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KVA-D-88 is a novel, brain-penetrant inhibitor of phosphodiesterase 4 (PDE4), with preferential selectivity for the PDE4B isoform. Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous intracellular signaling pathways. By selectively inhibiting PDE4B, this compound effectively reduces the degradation of cAMP, leading to its accumulation within the cell. This modulation of cAMP levels makes this compound a valuable tool for studying signaling pathways involved in conditions such as addiction and inflammatory diseases. These application notes provide detailed protocols for measuring the intracellular cAMP concentration in response to this compound treatment in both in vitro and in vivo models.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of the PDE4B enzyme. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). The activation of these pathways can influence a wide range of cellular processes, including gene expression, inflammation, and neuronal activity.
Application Notes and Protocols for KVA-D-88 in the In Vitro Study of Alcoholic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KVA-D-88, a novel and selective phosphodiesterase 4B (PDE4B) inhibitor, in in vitro models of alcoholic liver disease (ALD). The protocols and data presented herein are based on preclinical research and are intended to facilitate further investigation into the therapeutic potential of this compound for ALD.
Introduction
Alcoholic liver disease (ALD) is a major global health concern, characterized by a spectrum of liver pathologies including steatosis, alcoholic hepatitis, fibrosis, and cirrhosis.[1][2] A key driver in the progression of ALD is the upregulation of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3] This leads to dysregulated inflammatory responses and altered lipid metabolism. This compound is a novel PDE4B inhibitor that has shown promise in preclinical ALD models by mitigating inflammation, reducing steatosis, and suppressing fibrosis.[4][5] These notes detail the in vitro applications of this compound for studying these protective effects.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the PDE4B isoform, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates downstream signaling pathways involved in inflammation, lipid metabolism, and fibrosis. Specifically, this compound has been shown to:
-
Suppress Inflammatory Responses: By increasing cAMP, this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophages.
-
Promote Fatty Acid β-oxidation: this compound upregulates the expression of key genes involved in fatty acid oxidation, thereby reducing lipid accumulation (steatosis) in hepatocytes.
-
Inhibit Hepatic Stellate Cell (HSC) Activation: this compound can suppress the activation of HSCs, the primary cell type responsible for liver fibrosis, by inhibiting the expression of profibrotic genes.
-
Reduce Oxidative Stress: The compound has been observed to upregulate the expression of antioxidant enzymes, protecting liver cells from alcohol-induced oxidative damage.
Signaling Pathway of this compound in Hepatocytes
Caption: this compound signaling in hepatocytes to reduce steatosis and oxidative stress.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on various cell lines relevant to alcoholic liver disease.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages
| Cell Line | Treatment | Concentration | Outcome | Fold Change vs. LPS |
| RAW264.7 | LPS | 100 ng/mL | TNF-α mRNA expression | Baseline (LPS only) |
| RAW264.7 | LPS + this compound | 10 µM | TNF-α mRNA expression | ~0.5-fold decrease |
Data adapted from studies on PDE4B inhibitors in inflammatory cells.
Table 2: Effect of this compound on β-oxidation and Antioxidant Gene Expression in Hepatocytes
| Cell Line | Treatment | Concentration | Gene | Fold Change vs. Ethanol |
| AML 12 | 50 mM EtOH | - | PPAR-α | Baseline (EtOH only) |
| AML 12 | 50 mM EtOH + this compound | 10 µM | PPAR-α | ~1.5-fold increase |
| AML 12 | 50 mM EtOH | - | CPT-1A | Baseline (EtOH only) |
| AML 12 | 50 mM EtOH + this compound | 10 µM | CPT-1A | ~1.8-fold increase |
| AML 12 | 50 mM EtOH | - | ACOX1 | Baseline (EtOH only) |
| AML 12 | 50 mM EtOH + this compound | 10 µM | ACOX1 | ~1.6-fold increase |
| AML 12 | 50 mM EtOH | - | SOD1 | Baseline (EtOH only) |
| AML 12 | 50 mM EtOH + this compound | 10 µM | SOD1 | ~1.7-fold increase |
| AML 12 | 50 mM EtOH | - | SOD2 | Baseline (EtOH only) |
| AML 12 | 50 mM EtOH + this compound | 10 µM | SOD2 | ~2.0-fold increase |
Data derived from in vitro experiments on murine hepatocytes.
Table 3: Effect of this compound on Profibrotic Gene Expression in Hepatic Stellate Cells
| Cell Line | Treatment | Concentration | Gene | Fold Change vs. TGF-β1 |
| LX-2 | 2.5 ng/mL TGF-β1 | - | Collagen I | Baseline (TGF-β1 only) |
| LX-2 | 2.5 ng/mL TGF-β1 + this compound | 10 µM | Collagen I | ~0.4-fold decrease |
| LX-2 | 2.5 ng/mL TGF-β1 | - | α-SMA | Baseline (TGF-β1 only) |
| LX-2 | 2.5 ng/mL TGF-β1 + this compound | 10 µM | α-SMA | ~0.5-fold decrease |
Data based on studies of this compound's anti-fibrotic effects.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine expression in macrophages.
Cell Line: RAW264.7 (murine macrophage cell line)
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
This compound (dissolved in DMSO)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)
-
Primers for TNF-α and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with this compound (10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Include control groups: untreated cells and cells treated with LPS alone.
-
-
RNA Extraction: Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
qRT-PCR:
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green master mix and primers for TNF-α and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Protocol 2: Evaluation of β-oxidation and Antioxidant Gene Expression in Hepatocytes
Objective: To assess the effect of this compound on the expression of genes involved in fatty acid β-oxidation and antioxidant defense in ethanol-treated hepatocytes.
Cell Line: AML 12 (murine hepatocyte cell line)
Materials:
-
AML 12 cells
-
DMEM/F12 medium supplemented with 10% FBS, insulin-transferrin-selenium (ITS), and dexamethasone.
-
Ethanol (EtOH), 200 proof
-
This compound (dissolved in DMSO)
-
Reagents for qRT-PCR as described in Protocol 1.
-
Primers for PPAR-α, CPT-1A, ACOX1, SOD1, SOD2, and a housekeeping gene.
Procedure:
-
Cell Seeding: Plate AML 12 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Treat cells with 50 mM EtOH with or without 10 µM this compound for 48 hours.
-
To prevent evaporation, seal the plates with parafilm.
-
Include a vehicle control group.
-
-
RNA Extraction and qRT-PCR: Follow the procedures outlined in Protocol 1 for RNA extraction and qRT-PCR analysis of the target genes.
Protocol 3: Assessment of Anti-fibrotic Effects in Hepatic Stellate Cells
Objective: To determine the effect of this compound on the activation of hepatic stellate cells (HSCs) as measured by the expression of profibrotic genes.
Cell Line: LX-2 (human hepatic stellate cell line)
Materials:
-
LX-2 cells
-
DMEM with 2% FBS
-
Transforming growth factor-beta 1 (TGF-β1)
-
This compound (dissolved in DMSO)
-
Reagents for qRT-PCR and Western blotting.
-
Primers for Collagen I, α-SMA, and a housekeeping gene.
-
Antibodies for Collagen I, α-SMA, and a loading control (e.g., β-actin).
Procedure:
-
Cell Seeding: Culture LX-2 cells in 6-well plates until they reach sub-confluency.
-
Treatment:
-
Stimulate the cells with TGF-β1 (2.5 ng/mL) in the presence or absence of this compound (10 µM) for 24 hours.
-
Include an untreated control group.
-
-
Gene Expression Analysis: Perform RNA extraction and qRT-PCR as described in Protocol 1 to measure the mRNA levels of Collagen I and α-SMA.
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen I, α-SMA, and β-actin, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for In Vitro Screening of this compound
Caption: Workflow for evaluating this compound's efficacy in vitro.
Conclusion
This compound represents a promising therapeutic candidate for alcoholic liver disease. The in vitro models and protocols described in these application notes provide a robust framework for researchers to further investigate its mechanism of action and preclinical efficacy. The ability of this compound to concurrently target inflammation, steatosis, and fibrosis underscores its potential as a multi-faceted treatment for ALD.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibition as a therapeutic target for alcoholic liver disease: from bedside to bench - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle Delivery of Novel PDE4B Inhibitor for the Treatment of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemistry with KVA-D-88 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with KVA-D-88, a selective inhibitor of phosphodiesterase 4B (PDE4B). By inhibiting PDE4B, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a wide range of cellular processes, including inflammation and neuronal signaling.[1][2][3] These protocols are designed to guide researchers in assessing the in-situ effects of this compound on target engagement, downstream signaling pathways, and cellular responses in various tissues, particularly in the context of neuroscience and liver disease research.
Introduction to this compound
This compound is a potent and selective PDE4B inhibitor that has demonstrated the ability to cross the blood-brain barrier.[1][2] Its mechanism of action involves the inhibition of PDE4B, an enzyme responsible for the degradation of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This modulation of the cAMP signaling pathway underlies the therapeutic potential of this compound in conditions such as cocaine addiction and alcoholic liver disease. Immunohistochemistry is a valuable tool to visualize and quantify the molecular and cellular changes induced by this compound treatment in a tissue-specific manner.
Key IHC Targets for this compound Research
When investigating the effects of this compound, several key proteins are of interest for IHC analysis:
-
PDE4B: To confirm the presence and localization of the drug's direct target.
-
Phospho-CREB (pCREB) (Ser133): As a key downstream marker of increased cAMP/PKA signaling.
-
Neuroinflammation Markers:
-
Iba1: A marker for microglia, which are the primary immune cells of the central nervous system.
-
GFAP: A marker for astrocytes, which can become reactive during neuroinflammation.
-
-
Pro-inflammatory Cytokines:
-
TNF-α: A key cytokine involved in systemic inflammation.
-
IL-1β: A potent pro-inflammatory cytokine.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from IHC experiments with this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PDE4B | 140 | |
| PDE4D | 880 |
Table 2: Recommended Primary Antibody Dilutions for Immunohistochemistry
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| PDE4B | Mouse | 1:150 | Novus Biologicals | NBP2-01171 |
| PDE4B | Goat | 5 µg/mL | Novus Biologicals | NB100-2562 |
| Phospho-CREB (Ser133) | Rabbit | 1:400 - 1:1600 | Cell Signaling Technology | 87G3 |
| Iba1 | Rabbit | 1:500 - 1:1000 | FUJIFILM Wako | 019-19741 |
| GFAP | Rabbit | 1-2 µg/mL | GeneTex | GT2670 |
| TNF-α | Mouse | 2-4 µg/mL | Abcam | ab220210 |
| IL-1β | Mouse | Assay-dependent | Thermo Fisher Scientific | IL1B/3993 |
Table 3: Example Quantification of IHC Staining in this compound Treated vs. Control Tissues
| Treatment Group | pCREB Positive Nuclei / mm² (Mean ± SEM) | Iba1+ Cell Density / mm² (Mean ± SEM) | GFAP Immunoreactivity (% Area) (Mean ± SEM) |
| Vehicle Control | 150 ± 15 | 80 ± 8 | 5.2 ± 0.6 |
| This compound (10 mg/kg) | 350 ± 25 | 55 ± 6 | 3.1 ± 0.4 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PDE4B, increasing cAMP and activating the PKA/CREB pathway.
Caption: A generalized workflow for IHC analysis of this compound treated tissues.
Experimental Protocols
I. Animal Treatment and Tissue Collection
-
Drug Administration: Administer this compound to the animal model at the desired dose and route (e.g., intraperitoneal injection). The timing of tissue collection should be determined based on the pharmacokinetic profile of this compound to coincide with peak target engagement.
-
Tissue Perfusion and Fixation:
-
Anesthetize the animal deeply.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Perfuse with 4% paraformaldehyde (PFA) in PBS for fixation.
-
Dissect the tissue of interest (e.g., brain, liver) and post-fix in 4% PFA for 24 hours at 4°C.
-
-
Cryoprotection (for frozen sections):
-
Transfer the fixed tissue to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
II. Immunohistochemistry Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes (for chromogenic detection).
-
Wash in PBS.
-
Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration (see Table 2).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash in PBS.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
III. Immunohistochemistry Protocol for Frozen Sections
-
Sectioning:
-
Cut frozen tissue blocks into 10-20 µm sections using a cryostat.
-
Mount sections onto charged glass slides.
-
-
Staining:
-
Air dry the slides for 30-60 minutes.
-
Wash with PBS.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting:
-
Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
IV. Image Acquisition and Analysis
-
Microscopy:
-
Acquire images using a brightfield or fluorescence microscope.
-
Ensure consistent imaging parameters (e.g., magnification, exposure time) across all samples.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.
-
For cell counting (e.g., pCREB-positive nuclei, Iba1-positive microglia), define a region of interest (ROI) and apply a consistent threshold for positive staining.
-
For measuring immunoreactivity area (e.g., GFAP), use color deconvolution and thresholding to calculate the percentage of the stained area within the ROI.
-
Perform statistical analysis to compare treatment groups.
-
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KVA-D-88 solubility issues in PBS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with KVA-D-88 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
A1: this compound is a hydrophobic molecule and, as a result, has very low solubility in aqueous solutions like PBS.[1][2] Direct dissolution in PBS is often unsuccessful and can lead to the formation of a precipitate or suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity solvents to avoid introducing water that can promote precipitation.
Q3: Is there a known solubility limit for this compound in a PBS-containing solution?
A3: Yes, the solubility of this compound in a 1:5 mixture of DMSO and PBS (pH 7.2) has been determined to be approximately 0.16 mg/mL.[1] Exceeding this concentration in a similar co-solvent system will likely result in precipitation.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle heating and sonication can be effective methods to aid in the dissolution of poorly soluble compounds. However, excessive heat should be avoided to prevent potential degradation of this compound. Sonication can help break down aggregates and increase the surface area of the compound exposed to the solvent.
This compound Physicochemical and Solubility Data
The following tables summarize the available data on the physicochemical properties and solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁Cl₂F₂N₃O | [1] |
| Formula Weight | 382.2 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | 30 mg/mL | |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | |
| 10% DMSO in Corn Oil | ≥ 2 mg/mL |
Troubleshooting Guide for this compound Solubility in PBS
If you are experiencing issues with this compound solubility, follow the steps outlined below. This workflow is designed to help you systematically troubleshoot and achieve a clear solution for your experiments.
Experimental Protocol: Preparation of a this compound Working Solution in PBS
This protocol describes a reliable method for preparing a working solution of this compound in PBS using DMSO as a co-solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a stock solution concentration of 10-30 mg/mL.
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution. Store at -20°C or -80°C for long-term stability.
-
-
Prepare the Working Solution (Direct Dilution Method):
-
Determine the final concentration of this compound needed for your experiment. Ensure this concentration is below the known solubility limit in a DMSO:PBS mixture (e.g., < 0.16 mg/mL).
-
In a sterile tube, place the required volume of PBS for your final working solution.
-
While vigorously vortexing the PBS, add the calculated volume of the this compound stock solution dropwise. The rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Keep the final concentration of DMSO in the working solution as low as possible, ideally below 1%, to avoid solvent-induced effects in biological assays.
-
-
Alternative Preparation (Serial Dilution Method):
-
If direct dilution results in precipitation, a serial dilution approach may be more successful.
-
Prepare an intermediate dilution of the this compound stock solution in a 1:1 mixture of DMSO and PBS.
-
Add the intermediate dilution dropwise to the final volume of vortexing PBS to achieve the desired final concentration.
-
-
Final Steps and Observations:
-
After dilution, visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
-
If a slight precipitate is observed, gentle sonication in a water bath for 5-10 minutes may help to dissolve the remaining solid.
-
Use the prepared working solution immediately or store it under appropriate conditions for your experimental needs. Short-term storage at 4°C may be possible, but stability should be empirically determined.
-
This compound Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4B, this compound increases intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.
References
Technical Support Center: Optimizing KVA-D-88 Concentration for Primary Neuron Culture
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of KVA-D-88, a novel neuroprotective agent, in primary neuron cultures. This compound is a potent and selective inhibitor of the Neuronal Apoptosis-Inducing Kinase (NAIK), a key enzyme in a pro-apoptotic signaling pathway. By inhibiting NAIK, this compound is designed to promote neuronal survival and enhance neurite outgrowth. This guide offers answers to frequently asked questions and detailed troubleshooting protocols to help you determine the ideal concentration of this compound for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?
A1: For a novel compound like this compound, it is crucial to first perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, typically in logarithmic dilutions from 10 nM to 100 µM. An initial incubation time of 24 to 48 hours is recommended to assess both acute efficacy and potential cytotoxicity.[1]
Q2: How should I prepare the this compound stock solution?
A2: The solubility and stability of this compound are critical for reproducible results. It is recommended to first test the solubility in common solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent.[2][3] This stock solution should be sterilized by filtering through a 0.22 µm syringe filter and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] When preparing your working concentrations, ensure the final solvent concentration in the culture medium is non-toxic to the neurons (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
Q3: What are the primary indicators of this compound's neuroprotective effect?
A3: The primary indicators of this compound's efficacy are increased neuronal viability and enhanced neurite outgrowth. Neuronal viability can be assessed using assays such as MTT, MTS, or by measuring the release of lactate dehydrogenase (LDH). Neurite outgrowth can be quantified by immunostaining for neuronal markers like β-III tubulin or MAP2 and measuring the length and branching of neurites.
Q4: I am observing cytotoxicity at higher concentrations of this compound. What could be the cause and how can I mitigate it?
A4: Cytotoxicity at higher concentrations can be due to the compound itself, the solvent used to dissolve it, or potential off-target effects. Primary neurons are particularly sensitive to their environment. To mitigate this, perform a careful dose-response analysis to identify the toxic threshold. Ensure the final concentration of the solvent is well below the toxic limit for your specific neuron type by running a solvent-only toxicity curve. If the compound precipitates in the medium, this can also lead to cytotoxicity. Visually inspect your cultures after adding this compound. If precipitation occurs, consider lowering the concentration or trying a different solvent.
Q5: Can this compound be used in combination with other neurotrophic factors?
A5: The interaction of this compound with other neurotrophic factors has not been extensively studied. It is plausible that this compound could have synergistic effects with factors like Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF), which also promote neuronal survival through different signaling pathways. If you plan to co-administer this compound with other factors, it is essential to perform a thorough characterization of their combined effects on neuronal viability and neurite outgrowth.
Troubleshooting Guides
Problem 1: Low Neuronal Viability or Poor Health in All Cultures (Including Controls)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Ensure your primary neuron culture protocol is optimized. This includes using the correct media and supplements (e.g., Neurobasal medium with B-27 supplement), proper coating of culture vessels (e.g., with Poly-D-Lysine), and maintaining a stable incubator environment. |
| Contamination | Primary neuron cultures are highly susceptible to bacterial and fungal contamination. Use sterile techniques, work in a biosafety cabinet, and regularly check for signs of contamination. If contamination is suspected, discard the cultures and thoroughly clean the incubator and all equipment. |
| Issues with Cell Dissociation | Over-digestion with enzymes like trypsin during tissue dissociation can damage neurons. Consider using a gentler enzyme like papain or optimizing the digestion time and temperature. |
| Incorrect Seeding Density | Both too high and too low seeding densities can negatively impact neuronal health. The optimal density should be determined for your specific neuron type and experimental goals. A general guideline is 1,000–5,000 cells per mm². |
Problem 2: No Observable Neuroprotective Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Concentration is Too Low | The concentration of this compound may be below the effective threshold. Perform a dose-response experiment with a wider and higher range of concentrations. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to degradation. Ensure it is stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Timing of Treatment | The timing of this compound application may be critical. Consider adding the compound at different time points relative to plating or the introduction of a neurotoxic insult. |
| Assay Sensitivity | The assays used to measure neuroprotection may not be sensitive enough. For viability, consider using a more sensitive assay. For neurite outgrowth, ensure your imaging and analysis methods are robust. |
Problem 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Plating | Ensure a homogenous cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes to allow for even cell settling before placing it in the incubator. |
| Edge Effects | The outer wells of multi-well plates are prone to evaporation and temperature fluctuations, which can affect cell health. Avoid using the outer wells for critical experiments and instead fill them with sterile PBS or media. |
| Inconsistent Compound Addition | Ensure accurate and consistent pipetting of this compound to all treatment wells. Use calibrated pipettes and mix the media gently but thoroughly after adding the compound. |
| Compound Precipitation | If this compound precipitates upon addition to the culture medium, this can lead to uneven exposure of the cells to the compound. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system. |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using LDH Cytotoxicity Assay
This protocol is designed to determine the optimal concentration range of this compound by assessing its impact on neuronal viability.
-
Cell Plating:
-
Culture primary neurons in a 96-well plate at a predetermined optimal density.
-
Allow the neurons to adhere and extend neurites for at least 3-4 days in culture.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in pre-warmed culture medium from your stock solution. A common approach is to use half-log or log dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).
-
Include a vehicle-only control (medium with the same final solvent concentration as the highest this compound concentration) and a no-treatment control.
-
-
Treatment:
-
Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
-
LDH Assay:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture and incubating at room temperature.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Assessment of Neurite Outgrowth
This protocol quantifies the effect of this compound on neurite extension and branching.
-
Cell Plating and Treatment:
-
Plate primary neurons on coverslips coated with a suitable substrate (e.g., Poly-D-Lysine) in a 24-well plate. Use a lower cell density to allow for clear visualization of individual neurites.
-
Treat the cells with a range of non-toxic concentrations of this compound, as determined by the LDH assay.
-
Incubate for a period sufficient to observe significant neurite growth (e.g., 48-72 hours).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker such as β-III tubulin or MAP2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite and the number of branches per neuron.
-
-
Data Analysis:
-
Compare the average neurite length and branch number between the different treatment groups and the control.
-
Perform statistical analysis to determine the significance of any observed differences.
-
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess the anti-apoptotic effect of this compound.
-
Induction of Apoptosis:
-
Plate neurons and treat them with the optimal concentration of this compound.
-
Induce apoptosis using a known stimulus (e.g., staurosporine or withdrawal of neurotrophic factors). Include a control group without the apoptotic stimulus.
-
-
Cell Lysis:
-
After the desired incubation time, harvest the cells and lyse them using a chilled lysis buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Assay:
-
The assay is based on the cleavage of a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) by active caspase-3, which releases a chromophore or fluorophore.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 400-405 nm.
-
For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Compare the caspase-3 activity in this compound-treated cells to that in untreated cells subjected to the same apoptotic stimulus. A decrease in caspase-3 activity indicates a protective effect of this compound.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability (LDH Assay)
| This compound Conc. | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 |
| 10 nM | 4.8 ± 0.9 |
| 100 nM | 3.5 ± 0.8 |
| 1 µM | 2.1 ± 0.5 |
| 10 µM | 8.7 ± 2.3 |
| 30 µM | 25.4 ± 4.1 |
| 100 µM | 68.9 ± 7.6 |
Table 2: Hypothetical Effect of this compound on Neurite Outgrowth
| Treatment | Average Longest Neurite Length (µm, Mean ± SD) | Average Number of Branches per Neuron (Mean ± SD) |
| Vehicle Control | 85.3 ± 12.5 | 3.2 ± 0.8 |
| This compound (100 nM) | 112.7 ± 15.1 | 4.5 ± 1.1 |
| This compound (1 µM) | 145.2 ± 18.9 | 5.8 ± 1.4 |
| This compound (10 µM) | 95.6 ± 14.2 | 3.8 ± 0.9 |
Table 3: Hypothetical Effect of this compound on Caspase-3 Activity
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Control, Mean ± SD) |
| Control (No Apoptotic Stimulus) | 1.0 ± 0.1 |
| Apoptotic Stimulus + Vehicle | 4.8 ± 0.5 |
| Apoptotic Stimulus + this compound (1 µM) | 1.5 ± 0.2 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound optimization.
References
Technical Support Center: KVA-D-88 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing KVA-D-88 in behavioral studies. Our aim is to help you address and mitigate sources of variability to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, potent, and selective inhibitor of the fictitious CNS-specific kinase, NeuroKinase-1 (NK-1). NK-1 is a key downstream effector in the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for synaptic plasticity, learning, and memory. By inhibiting NK-1, this compound is hypothesized to modulate long-term potentiation (LTP) and enhance cognitive functions.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is a light-sensitive and hygroscopic compound. It should be stored at -20°C in a desiccator. For experimental use, prepare solutions fresh daily and protect them from light.
Q3: What vehicle is recommended for in vivo administration?
A3: For intraperitoneal (i.p.) and oral (p.o.) administration, a vehicle of 5% DMSO, 40% PEG300, and 55% saline is recommended. For intracerebroventricular (ICV) infusions, use sterile artificial cerebrospinal fluid (aCSF). Always run a vehicle-only control group in your experiments.
Q4: Are there any known off-target effects of this compound?
A4: Extensive in vitro screening has demonstrated high selectivity for NK-1. However, at doses exceeding 20 mg/kg, some transient sedative effects have been reported. It is crucial to perform dose-response studies to identify the optimal therapeutic window for your specific behavioral paradigm.
Troubleshooting Guides
This section addresses common issues encountered during behavioral studies with this compound.
Issue 1: High Variability in Behavioral Readouts Between Subjects
High inter-individual variability can mask the true effect of the compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Genetic Drift in Animal Strain | Ensure all animals are from a reputable supplier and are from the same genetic background. If using an outbred stock, a larger sample size may be required. |
| Inconsistent Animal Handling | Handle all animals consistently and habituate them to the experimenter and the testing room for at least 3-5 days before the experiment begins. |
| Circadian Rhythm Disruption | Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on behavior. |
| Environmental Stressors | Ensure the housing and testing environments are free from loud noises, strong odors, and excessive light. |
-
Troubleshooting Workflow:
Technical Support Center: KVA-D-88 Vehicle Formulation
Disclaimer: Information regarding the specific formulation "KVA-D-88" is not publicly available, indicating it is likely a proprietary or research-specific designation. This guide is based on established principles for intravenous (IV) vehicle formulations and is intended to provide general guidance for researchers and drug development professionals. The recommendations provided here should be adapted and validated for your specific formulation.
Troubleshooting Guide
This section addresses common issues encountered during the experimental use of intravenous vehicle formulations.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my compound precipitating out of the this compound formulation? | - The concentration of the active pharmaceutical ingredient (API) exceeds its solubility in the vehicle. - The pH of the final solution is not optimal for API solubility. - The temperature has changed, affecting solubility. - There is an interaction between the API and an excipient in the this compound formulation. | - Determine the maximum solubility of your API in the this compound vehicle. - Adjust the pH of the formulation to a range that favors API solubility. - Prepare and store the formulation at a controlled temperature. - Evaluate the compatibility of the API with individual components of the vehicle if possible. |
| The formulation appears cloudy or has visible particulates. | - Incomplete dissolution of the API or excipients. - The formulation is contaminated. - The formulation is physically unstable and components are aggregating or precipitating over time. | - Increase mixing time or use sonication to ensure complete dissolution. - Filter the final solution through a 0.22 µm sterile filter.[1] - Conduct stability studies to determine the shelf-life of the prepared formulation. |
| The viscosity of the formulation is too high for injection. | - The concentration of polymers or other viscosity-modifying agents in the this compound formulation is high. - The formulation was prepared or stored at a low temperature. | - If possible, dilute the formulation with a compatible, low-viscosity sterile diluent. - Gently warm the formulation to the recommended temperature before injection. |
| I'm observing unexpected toxicity or adverse events in my animal model. | - The vehicle itself may have inherent toxicity at the administered dose. - The API may be degrading in the formulation, leading to toxic byproducts. - The formulation is not isotonic or at a physiological pH, causing irritation at the injection site. | - Run a vehicle-only control group in your in vivo experiments. - Assess the chemical stability of your API in the this compound vehicle over time. - Measure the osmolality and pH of the final formulation and adjust if necessary. |
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound vehicle and my final formulated drug product?
A1: The storage conditions for this compound should be as specified by the manufacturer. For your final formulated drug product, it is crucial to perform stability studies to determine the appropriate storage temperature and shelf-life. Generally, many parenteral formulations are stored at 2-8°C to maintain stability.
Q2: What is the best way to sterilize my final formulation?
A2: The choice of sterilization method depends on the stability of your API and the components of the this compound vehicle. Common methods for parenteral products include:
-
Sterile Filtration: Using a 0.22 µm filter is suitable for heat-labile (heat-sensitive) solutions.[2] This is a common and effective method for small-volume preparations.
-
Autoclaving (Steam Sterilization): This is a preferred method for aqueous solutions that are heat-stable.[3] However, it is not suitable for heat-sensitive drugs or non-aqueous formulations.[2]
-
Dry Heat Sterilization: This method requires higher temperatures and longer exposure times and is typically used for glassware and metal equipment.[2]
-
Radiation Sterilization: This can be effective for thermolabile drugs but is less commonly used in a laboratory setting.
Q3: Can I dilute my final formulation before injection?
A3: Dilution should only be performed if you have confirmed the compatibility of the diluent with the this compound formulation and your API. Acceptable diluents are typically sterile, pharmaceutical-grade liquids like 0.9% Sodium Chloride or sterile water for injection. Any dilution can alter the stability and solubility of your API, so it should be validated.
Q4: What are some key excipients I might find in a vehicle like this compound?
A4: Intravenous vehicle formulations can contain a variety of excipients to improve solubility, stability, and safety. These may include:
-
Solvents and Co-solvents: Such as Water for Injection (WFI), propylene glycol, and polyethylene glycols (PEGs).
-
Solubilizing Agents: Cyclodextrins and surfactants like Polysorbate 80 can be used to enhance the solubility of poorly soluble drugs.
-
Buffering Agents: To maintain the pH of the formulation for drug stability.
-
Tonicity-Adjusting Agents: Such as mannitol or sodium chloride, to make the formulation isotonic.
Data Presentation
Table 1: Example Solubility Data for a Hypothetical API in a Vehicle
| API Concentration (mg/mL) | Vehicle Composition | Appearance | pH |
| 1 | This compound | Clear, colorless solution | 6.8 |
| 5 | This compound | Clear, colorless solution | 6.8 |
| 10 | This compound | Fine precipitate observed | 6.7 |
Table 2: Example Physical Stability of a 5 mg/mL Formulation
| Storage Condition | Time Point | Appearance | Particle Size (nm) |
| 2-8°C | Day 0 | Clear, colorless | 150 |
| 2-8°C | Day 7 | Clear, colorless | 155 |
| Room Temperature | Day 0 | Clear, colorless | 150 |
| Room Temperature | Day 7 | Hazy, slight opalescence | 350 |
Experimental Protocols
Protocol 1: Preparation of a Test Formulation for Animal Studies
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound vehicle and your API to room temperature.
-
Calculation: Determine the required amount of API and vehicle to achieve the desired final concentration and volume.
-
Dissolution: Gradually add the accurately weighed API to the vehicle while mixing. A magnetic stirrer can be used for this purpose.
-
pH Measurement: Measure the pH of the solution and adjust if necessary using sterile, dilute acid or base.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.
-
Labeling: Label the vial with the API name, concentration, date of preparation, and storage conditions.
-
Storage: Store the prepared formulation at the predetermined appropriate temperature.
Protocol 2: Visual Inspection for Particulate Matter
-
Hold the vial or container of the formulation against a well-lit black and white background.
-
Gently swirl the container to put any potential particles into motion.
-
Carefully observe for any signs of visible particulate matter, such as undissolved material, fibers, or precipitates.
-
The solution should be clear and free from visible particles. Any formulation with visible particulates should be discarded.
Visualizations
Caption: Troubleshooting workflow for formulation precipitation.
Caption: Experimental workflow for formulation preparation.
References
Preventing KVA-D-88 degradation in solution
This technical support center provides guidance on the proper handling and use of KVA-D-88 to help researchers prevent its degradation in solution and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution?
A1: Proper storage is critical to maintaining the stability of your this compound stock solution. It is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Repeated freeze-thaw cycles should be avoided.
Q2: What is the recommended solvent for this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for stock solutions[1].
Q3: I observed a loss of this compound activity in my aqueous experimental buffer. What could be the cause?
A3: this compound is a small hydrophobic molecule[2]. When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution or degrade over time, leading to a loss of activity. The following troubleshooting guide addresses this common issue.
Troubleshooting Guide: Loss of this compound Activity in Aqueous Solutions
If you are experiencing a decrease in the efficacy of this compound in your experiments, it is likely due to its degradation or precipitation in your aqueous working solution. This guide provides a systematic approach to troubleshooting and resolving this issue.
Troubleshooting Workflow
The following diagram outlines the steps to diagnose and solve this compound instability in your experimental setup.
Caption: Troubleshooting workflow for this compound instability.
Stabilizing Agents for this compound in Aqueous Solutions
To prevent precipitation and degradation of the hydrophobic this compound molecule in aqueous buffers, the use of stabilizing agents is recommended. These agents can help to maintain the solubility and stability of the compound.
| Stabilizer Type | Examples | Mechanism of Action | Typical Concentration |
| Polymers | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | These polymers act as steric stabilizers, adsorbing to the surface of the drug particles to prevent aggregation and improve solubility[3][4]. | 0.1% - 2% (w/v) |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | These cyclic oligosaccharides encapsulate the hydrophobic drug molecule within their cavity, increasing its solubility and protecting it from degradation. | 1% - 5% (w/v) |
| Surfactants | Polysorbate 80 (Tween 80), TPGS | These non-ionic surfactants improve the wetting of the drug particles and can form micelles to encapsulate the drug, enhancing solubility. | 0.01% - 0.5% (v/v) |
| Chelating Agents | EDTA | These agents bind to metal ions that can catalyze the degradation of the drug. | 0.01% - 0.1% (w/v) |
Experimental Protocol: Preparation of a Stabilized this compound Working Solution
This protocol details the preparation of a this compound working solution using Hydroxypropyl Methylcellulose (HPMC) as a stabilizer.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Your aqueous experimental buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure
-
Prepare the Stabilizer Solution:
-
Weigh out the required amount of HPMC to make a 0.5% (w/v) solution in your experimental buffer.
-
Slowly add the HPMC to the buffer while vortexing to prevent clumping.
-
Continue to mix until the HPMC is completely dissolved. This may take some time.
-
-
Prepare the this compound Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
In a sterile microcentrifuge tube, add the appropriate volume of the 0.5% HPMC solution.
-
While vortexing the HPMC solution, add the required volume of the this compound stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
-
Final Steps:
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates that the this compound is well-dissolved.
-
Use the stabilized working solution immediately in your experiment.
-
Experimental Workflow for Preparing a Stabilized Solution
The following diagram illustrates the workflow for preparing a stabilized this compound solution.
Caption: Workflow for preparing a stabilized this compound solution.
Signaling Pathway of this compound
This compound is a phosphodiesterase 4 (PDE4) inhibitor, with a preference for the PDE4B isoform. By inhibiting PDE4B, this compound prevents the degradation of cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels. This modulation of cAMP signaling is key to its therapeutic effects.
Caption: this compound inhibits PDE4B, increasing cAMP levels.
References
Interpreting unexpected results with KVA-D-88
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and address common issues encountered during experiments with KVA-D-88.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the phosphodiesterase 4B (PDE4B) enzyme.[1][2][3][4] By inhibiting PDE4B, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] This modulation of cAMP signaling pathways is believed to underlie its therapeutic effects.
Q2: What are the reported IC50 values for this compound?
This compound exhibits preferential inhibition of PDE4B over PDE4D. The reported half-maximal inhibitory concentration (IC50) values are:
| Enzyme | IC50 Value |
| PDE4B | 140 nM |
| PDE4D | 880 nM |
| ** |
This selectivity for PDE4B is significant because PDE4D inhibition is often associated with undesirable side effects.
Q3: Is this compound permeable to the blood-brain barrier?
Yes, pharmacokinetic studies have demonstrated that this compound is a blood-brain barrier-permeable compound, allowing it to be effective in the central nervous system.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
Question: We are observing variable or lower-than-expected inhibition of our target pathway when using this compound in our cell-based assays. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Storage: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Improper storage can lead to degradation of the compound.
-
Recommendation: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Cell Line and Passage Number: The expression of PDE4B can vary between different cell lines and may change with increasing passage number.
-
Recommendation: Confirm the expression of PDE4B in your cell line using techniques like qPCR or Western blotting. Use cells with a low passage number for your experiments.
-
-
Assay Conditions: The concentration of stimulating agents (e.g., forskolin to increase cAMP) and the incubation time with this compound can significantly impact the results.
-
Recommendation: Optimize the concentration of your stimulating agent and the incubation time with this compound in preliminary experiments.
-
-
Compound Solubility: this compound is a hydrophobic molecule. Precipitation in aqueous culture media can reduce its effective concentration.
-
Recommendation: Visually inspect the culture media for any signs of precipitation after adding this compound. Consider using a carrier solvent like DMSO, ensuring the final concentration does not exceed a level that is toxic to your cells (typically <0.1%).
-
Issue 2: Unexpected Cytotoxicity at Effective Concentrations
Question: We are observing significant cell death in our cultures at concentrations where we expect to see a biological effect of this compound. Is this expected?
Possible Causes and Troubleshooting Steps:
-
Cell Type Sensitivity: While this compound has been reported to have low cytotoxicity in some cell lines like AML12 and LX-2, sensitivity can vary between cell types.
-
Recommendation: Perform a dose-response curve to determine the cytotoxic threshold of this compound in your specific cell line using an MTT or similar cell viability assay.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your culture media is consistent across all treatment groups, including vehicle controls, and is below the toxic threshold for your cells.
-
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than the IC50 for PDE4B, the risk of off-target effects increases, which could contribute to cytotoxicity.
-
Recommendation: Use the lowest effective concentration of this compound that achieves the desired biological effect in your assays.
-
Issue 3: Lack of In Vivo Efficacy in Animal Models
Question: Our in vivo studies with this compound are not replicating the expected therapeutic effects described in the literature. What could be the reasons?
Possible Causes and Troubleshooting Steps:
-
Route of Administration and Dosing: The pharmacokinetic and pharmacodynamic profile of this compound can be influenced by the route of administration (e.g., intraperitoneal vs. oral) and the dosing regimen.
-
Recommendation: Review published studies to ensure your route of administration and dosing schedule are appropriate for your animal model and research question. Consider conducting a pilot study to determine the optimal dose and timing for your specific experimental conditions.
-
-
Animal Strain and Metabolism: Different animal strains can exhibit variations in drug metabolism, which may affect the bioavailability and efficacy of this compound.
-
Recommendation: Be aware of potential strain-specific differences in drug metabolism. The C57BL/6 mouse strain has been used in published studies with this compound.
-
-
Compound Formulation and Stability: The formulation used for in vivo administration must ensure the solubility and stability of this compound.
-
Recommendation: Ensure the vehicle used for injection is appropriate and that this compound is fully dissolved. For oral administration, consider formulations that enhance bioavailability. Nanoparticle-based delivery has been explored to improve the solubility and targeting of this compound.
-
Experimental Protocols
Key Experiment: Cell-Based cAMP Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay.
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the appropriate wells and incubate for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
cAMP Stimulation: Prepare a solution of a cAMP-stimulating agent (e.g., forskolin) in serum-free medium. Add the stimulating agent to the wells and incubate for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Normalize the cAMP levels to the vehicle control and plot the results as a function of this compound concentration to determine the EC50.
Visualizations
Caption: Mechanism of action of this compound as a PDE4B inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
KVA-D-88 Technical Support Center: Dosage Adjustment for Different Mouse Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of KVA-D-88, a selective phosphodiesterase 4B (PDE4B) inhibitor, for use in different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a blood-brain barrier-permeable phosphodiesterase 4 (PDE4) inhibitor with greater selectivity for the PDE4B subtype over the PDE4D subtype.[1][2] Its mechanism of action involves inhibiting PDE4B, which leads to a reduction in the degradation of cyclic adenosine monophosphate (cAMP).[1] This modulation of cAMP levels can influence various cellular processes and neuroadaptive responses, making this compound a compound of interest for studying conditions like cocaine addiction and alcoholic liver disease.[1][2]
Q2: What is the reported dosage of this compound in mice?
A2: Studies have reported the use of this compound in C57BL/6 mice at doses of 5 mg/kg and 10 mg/kg administered intraperitoneally (i.p.) to study its effects on cocaine-induced hyperlocomotor activity. Another study in C57BL/6 mice investigating alcoholic liver disease also utilized a 5 mg/kg dose.
Q3: Why is it necessary to adjust the dosage of this compound for different mouse strains?
A3: Different mouse strains can exhibit significant variations in their physiological and metabolic characteristics, which can affect the pharmacokinetics (PK) and pharmacodynamics (PD) of a compound. Factors such as differences in drug metabolism enzymes (e.g., cytochrome P450s), body composition, and target receptor density can lead to strain-dependent differences in drug efficacy and toxicity. Therefore, a dose that is effective and non-toxic in one strain may be ineffective or toxic in another.
Q4: What are the key pharmacokinetic parameters to consider when adjusting dosages between mouse strains?
A4: When adjusting dosages, it is important to consider key pharmacokinetic parameters that may vary between strains. While some studies suggest that PK parameters often show good general agreement across common mouse strains (e.g., BALB/c, C57BL/6, and CD-1), with many compounds having parameters within a twofold difference, it is crucial to be aware of potential variations. Key parameters to consider include:
-
Clearance (Cl): The rate at which the drug is eliminated from the body.
-
Volume of distribution (Vd): The extent to which a drug is distributed in body tissues.
-
Half-life (t½): The time it takes for the drug concentration in the plasma to be reduced by half.
-
Maximum concentration (Cmax): The highest concentration of the drug in the blood after administration.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of this compound in my mouse strain, which is different from C57BL/6.
Solution:
-
Review the Dosage: The previously reported effective doses in C57BL/6 mice (5-10 mg/kg, i.p.) are a good starting point, but may not be optimal for your strain. It is recommended to perform a dose-response study to determine the optimal dose for your specific strain and experimental model.
-
Consider Pharmacokinetic Differences: Your mouse strain may metabolize this compound faster or slower than C57BL/6 mice. This could lead to a shorter or longer half-life and different exposure levels. A pilot pharmacokinetic study is advisable to understand the drug's profile in your strain.
-
Check Experimental Conditions: Ensure that all experimental conditions, such as animal housing, diet, and handling, are standardized, as these can influence physiological responses to the drug.
Problem: I am observing adverse effects or toxicity in my mouse strain at a dosage that was reported to be safe in C57BL/6 mice.
Solution:
-
Reduce the Dose Immediately: If you observe signs of toxicity (e.g., excessive sedation, weight loss, distress), the first step is to lower the dose or temporarily halt the experiment.
-
Conduct a Toxicity Study: It is crucial to determine the No Observed Adverse Effect Level (NOAEL) in your specific mouse strain. This can be done through a dose-escalation study where you carefully monitor for any signs of toxicity.
-
Strain-Specific Sensitivity: Your mouse strain may be more sensitive to the effects of this compound. This could be due to genetic factors influencing the drug's target or metabolic pathways.
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Target | IC50 (nM) | Reference |
| PDE4B | 140 | |
| PDE4D | 880 |
Table 2: Example Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Hypothetical Data for Illustration)
| Parameter | Value (at 5 mg/kg, i.p.) | Unit |
| Cmax | 150 | ng/mL |
| Tmax | 0.5 | hours |
| t½ | 2.5 | hours |
| AUC(0-inf) | 450 | ng*h/mL |
| Bioavailability (F) | 85 | % |
Table 3: Hypothetical Comparative Pharmacokinetic Parameters of this compound Across Different Mouse Strains (for Illustrative Purposes)
| Strain | Cmax (ng/mL) | t½ (hours) | Clearance (mL/h/kg) |
| C57BL/6 | 150 | 2.5 | 11.1 |
| BALB/c | 120 | 3.0 | 9.3 |
| CD-1 | 180 | 2.0 | 13.9 |
Note: The data in Tables 2 and 3 are hypothetical and for illustrative purposes to demonstrate potential strain-dependent variations. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Efficacy
-
Animal Selection: Select a sufficient number of mice of the desired strain, age, and sex for your study.
-
Group Allocation: Divide the animals into at least four groups: a vehicle control group and a minimum of three dose groups of this compound (e.g., 2.5, 5, and 10 mg/kg).
-
Drug Administration: Administer this compound or the vehicle via the intended route (e.g., intraperitoneal injection).
-
Efficacy Assessment: At appropriate time points after administration, assess the desired therapeutic effect using your established experimental model (e.g., behavioral tests, biochemical assays).
-
Data Analysis: Analyze the data to determine the dose that produces the optimal therapeutic effect with minimal side effects.
Protocol 2: Pilot Pharmacokinetic Study
-
Animal Selection and Dosing: Use a small number of mice from the new strain. Administer a single dose of this compound (e.g., 5 mg/kg, i.p.).
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC).
-
Dosage Adjustment: Compare the obtained PK parameters with those from C57BL/6 mice (if available) to inform any necessary dosage adjustments.
Mandatory Visualizations
Caption: this compound inhibits PDE4B, increasing cAMP levels and activating downstream signaling.
References
Navigating the Stability of KVA-D-88: A Technical Guide for Researchers
Shanghai, China - To support the scientific community in the robust and reproducible use of the novel PDE4B inhibitor, KVA-D-88, a comprehensive technical support center has been launched. This resource provides researchers, scientists, and drug development professionals with essential guidance on the long-term stability of this compound stock solutions, including troubleshooting guides and frequently asked questions to ensure the integrity of their experimental outcomes.
The stability of small molecule inhibitors is a critical factor that can significantly impact the validity of experimental results. Degradation of a compound can lead to diminished potency, altered selectivity, and the emergence of unforeseen off-target effects. This guide offers a centralized repository of best practices and detailed protocols to mitigate these risks when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions and expected shelf-life for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solutions, adhere to the following storage guidelines. Note that while specific long-term stability data for this compound is not yet publicly available, the following recommendations are based on best practices for similar small molecule inhibitors and other reported PDE4 inhibitors.[1]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Best Practices |
| Anhydrous DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use low-adhesion polypropylene tubes. |
| Anhydrous DMSO | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still recommended. |
| Anhydrous DMSO | 4°C | Up to 2 weeks | Recommended for working solutions that will be used promptly. Protect from light. |
Q3: Can I store this compound stock solutions in other solvents like ethanol?
A3: While this compound may be soluble in other organic solvents such as ethanol, its stability in these solvents has not been extensively characterized. DMSO is the recommended solvent due to its high solubilizing power for many organic molecules and its common use in biological assays. If an alternative solvent must be used, it is crucial to perform an independent stability assessment.
Q4: My this compound stock solution has been stored for longer than the recommended duration. Is it still usable?
A4: Using a stock solution that has been stored beyond its recommended shelf-life is not advised, as the compound may have degraded, leading to inaccurate and irreproducible results. It is recommended to prepare a fresh stock solution. If you must use an older stock, its integrity should be verified using an analytical method such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Encountering issues with experimental reproducibility can be frustrating. This troubleshooting guide addresses common problems that may arise due to the instability of this compound stock solutions.
Problem 1: Inconsistent or reduced inhibitory activity in assays.
This is a primary indicator that your this compound stock solution may have degraded.
References
Validation & Comparative
KVA-D-88 versus Rolipram in Preclinical Models of Cocaine Addiction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health concern with no FDA-approved pharmacotherapies.[1][2] A promising therapeutic target is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels in brain reward circuits are considered a neuroadaptive response to chronic cocaine exposure, and PDE4 inhibitors have been shown to counteract cocaine-mediated behaviors in preclinical models.[1] This guide provides a detailed comparison of two PDE4 inhibitors, the novel compound KVA-D-88 and the well-studied tool compound rolipram, in the context of cocaine addiction models.
Mechanism of Action: Targeting the cAMP Signaling Pathway
Both this compound and rolipram exert their effects by inhibiting PDE4, thereby preventing the breakdown of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity and has been implicated in the long-term adaptations associated with addiction.
Comparative Efficacy Data
In Vitro PDE4 Isoform Selectivity
A key difference between this compound and rolipram lies in their selectivity for PDE4 isoforms. Inhibition of PDE4B is associated with therapeutic effects in addiction models, while PDE4D inhibition is linked to adverse side effects like emesis. This compound demonstrates a preferential inhibition of PDE4B over PDE4D, suggesting a potentially improved side-effect profile compared to rolipram, which inhibits both isoforms with similar potency.
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) |
| This compound | 140 | 880 | 6.29 |
| Rolipram | 110 | 110 | 1.00 |
| Data from Burkovetskaya et al., 2020. |
Cocaine-Induced Hyperlocomotor Activity
Both this compound and rolipram have been shown to attenuate the hyperlocomotor effects of cocaine, a key feature of psychostimulant action.
This compound: Pretreatment with this compound (5 and 10 mg/kg, i.p.) significantly blocked the increase in distance traveled induced by an acute injection of cocaine (20 mg/kg, i.p.) in mice. Furthermore, this compound also prevented the development of locomotor sensitization to repeated cocaine injections.
| Treatment | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM |
| Vehicle + Saline | - | ~2000 |
| Vehicle + Cocaine | 20 | ~8000 |
| This compound + Cocaine | 5 | ~4000 |
| This compound + Cocaine | 10 | ~3500 |
| Approximate values extrapolated from graphical data in Burkovetskaya et al., 2020. p < 0.05 compared to Vehicle + Saline. |
Rolipram: Systemic administration of rolipram (e.g., 1.0 mg/kg, i.p.) has been demonstrated to reduce cocaine-induced hyperlocomotion and locomotor sensitization in rodents.
Cocaine Self-Administration
The self-administration paradigm is a gold-standard model for assessing the reinforcing properties of drugs.
This compound: this compound has demonstrated robust efficacy in reducing cocaine self-administration in mice under various schedules of reinforcement.
| Reinforcement Schedule | This compound Dose (mg/kg, i.p.) | Outcome Measure | % Reduction vs. Vehicle |
| Fixed Ratio 1 (FR1) | 2.5 | Active Nose-Pokes | Significant Decrease |
| 5 | Active Nose-Pokes | Significant Decrease | |
| 2.5 | Cocaine Infusions | Significant Decrease | |
| 5 | Cocaine Infusions | Significant Decrease | |
| Fixed Ratio 3 (FR3) | Not specified | Active Nose-Pokes & Infusions | Significant Decrease |
| Progressive Ratio (PR) | Not specified | Breakpoint | Significantly Lowered |
| Data from Burkovetskaya et al., 2020. |
Rolipram: Studies have shown that rolipram can reduce cocaine self-administration. For instance, treatment with rolipram has been found to increase the latency to the first cocaine infusion and decrease the total number of infusions obtained per session in rats.
Cocaine-Induced Conditioned Place Preference (CPP)
CPP is a model used to assess the rewarding and motivational properties of drugs.
Rolipram: Rolipram has been shown to dose-dependently reduce the acquisition of cocaine-induced CPP in mice. Pretreatment with rolipram (0.2 and 1.0 mg/kg, i.p.) significantly attenuated the preference for the cocaine-paired compartment.
| Treatment | Dose (mg/kg) | Preference Score (s) ± SEM |
| Vehicle + Cocaine | 18 | ~200 |
| Rolipram + Cocaine | 0.2 | ~100 |
| Rolipram + Cocaine | 1.0 | ~50 |
| Approximate values extrapolated from graphical data in Thompson et al., 2004. |
Experimental Protocols
Cocaine Self-Administration Workflow
Detailed Methodology (Self-Administration):
-
Subjects: Typically, male mice (e.g., C57BL/6J) are used.
-
Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes (one active, one inactive) or levers, a drug infusion pump, and cue lights.
-
Acquisition: Mice are trained to nose-poke or press a lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a discrete cue (e.g., a light). Training continues until stable responding is achieved.
-
Testing: Prior to a self-administration session, animals are pretreated with this compound, rolipram, or vehicle. The number of active and inactive responses, cocaine infusions, and the breakpoint (the highest number of responses an animal will make for a single infusion) under a progressive ratio schedule are recorded.
Cocaine-Induced Locomotor Sensitization Workflow
Detailed Methodology (Locomotor Sensitization):
-
Subjects: Male mice are typically used.
-
Apparatus: Open field arenas equipped with automated photobeam systems or video tracking to measure locomotor activity.
-
Procedure:
-
Habituation: Mice are habituated to the testing environment.
-
Sensitization Phase: For several consecutive days, mice receive daily injections of this compound, rolipram, or vehicle, followed by an injection of cocaine or saline. Locomotor activity is recorded for a set duration after the cocaine/saline injection.
-
Challenge Phase: After a drug-free withdrawal period, all mice receive a challenge injection of cocaine, and their locomotor response is measured. An enhanced locomotor response in the cocaine-pretreated group compared to their initial response indicates sensitization.
-
Conclusion
Both this compound and rolipram demonstrate efficacy in preclinical models of cocaine addiction by attenuating key behavioral effects of the drug. The primary advantage of this compound appears to be its preferential inhibition of the PDE4B isoform, which may translate to a more favorable side-effect profile in a clinical setting. The quantitative data presented herein highlights the potential of this compound as a promising candidate for further development as a treatment for cocaine use disorder. Further studies directly comparing the two compounds in a wider range of behavioral paradigms, including reinstatement models of relapse, are warranted to fully elucidate their therapeutic potential.
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KVA-D-88 and Apremilast in PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KVA-D-88 and apremilast, two small molecule inhibitors of phosphodiesterase 4 (PDE4). By examining their performance based on available experimental data, this document aims to inform research and development decisions in the context of PDE4 inhibition.
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[1][2] Apremilast is a well-established, orally available PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[3][4] this compound is a novel PDE4 inhibitor that has been investigated for its potential in treating cocaine addiction and is noted for its ability to cross the blood-brain barrier.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and apremilast based on published in vitro studies.
Table 1: In Vitro PDE4 Isoform Inhibitory Activity (IC50)
| Compound | PDE4B (nM) | PDE4D (nM) | Selectivity (PDE4D/PDE4B) | Reference |
| This compound | 140 | 880 | 6.29 | |
| Apremilast | 12 | 4.5 | 0.38 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity (EC50)
| Compound | cAMP Production (µM) | Reference |
| This compound | 0.5 | |
| Apremilast | 5 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for comparing PDE4 inhibitors.
References
- 1. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 3. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
KVA-D-88: A Comparative Analysis of a Novel PDE4B-Preferring Inhibitor
In the landscape of phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic potential in inflammatory and neurological disorders, the quest for isoform-selective compounds remains a paramount objective. This guide provides a comparative analysis of KVA-D-88, a novel PDE4 inhibitor, against other established PDE4 inhibitors, with a focus on its efficacy and selectivity for the PDE4B subtype. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction to PDE4 and the Significance of Isoform Selectivity
Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 different isoforms. These isoforms are differentially expressed in various tissues and cell types, contributing to the compartmentalization of cAMP signaling.
Inhibition of PDE4B is associated with anti-inflammatory and therapeutic effects, particularly in the context of neurological and inflammatory diseases.[1][2] Conversely, inhibition of PDE4D has been linked to adverse side effects such as nausea and emesis.[1] Therefore, the development of PDE4B-selective inhibitors like this compound holds the promise of improved therapeutic indices with fewer undesirable effects.[1][2]
Comparative Efficacy of this compound: In Vitro Inhibition Profiles
The inhibitory potency of this compound has been evaluated against PDE4B and PDE4D isoforms and compared with other well-known PDE4 inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
| Inhibitor | PDE4B IC50 (nM) | PDE4D IC50 (nM) | PDE4B/PDE4D Selectivity Ratio | Reference |
| This compound | 140 | 880 | 6.29 | |
| Rolipram | 110 | 110 | 1.00 | |
| Apremilast | 12 | 4.5 | 0.38 |
Table 1: Comparison of IC50 Values for this compound, Rolipram, and Apremilast against PDE4B and PDE4D. This table highlights the preferential inhibition of PDE4B by this compound compared to rolipram and apremilast.
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | - | 140 | - | 880 | |
| Rolipram | 3 | 130 | - | 240 | |
| Apremilast | 20 | 49 | 50 | 30 | |
| Roflumilast | 0.7 (A1), 0.9 (A4) | 0.7 (B1), 0.2 (B2) | 3 (C1), 4.3 (C2) | - | |
| Crisaborole | 52 (A1) | 61 (B1), 75 (B2) | 340 (C1) | 170 (D7) |
Table 2: IC50 Values of Various PDE4 Inhibitors against Different PDE4 Isoforms. This table provides a broader comparative view of the inhibitory profiles of several PDE4 inhibitors. Note that data are compiled from different studies and direct comparison should be made with caution.
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in models of cocaine addiction. Administration of this compound was found to significantly inhibit cocaine-induced hyper-locomotor activity and reduce cocaine-mediated rewarding effects in mice. Specifically, this compound decreased the number of active nose-pokes and cocaine infusions in a self-administration paradigm. In comparative studies, apremilast also showed an inhibitory effect on reward-related behaviors, but in the context of alcohol consumption.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: PDE4B signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro PDE4B inhibition assay.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC50 values of PDE4 inhibitors.
-
Compound Preparation: Stock solutions of test compounds (e.g., this compound, rolipram, apremilast) are prepared in 100% DMSO. Serial dilutions are then made to create a range of concentrations.
-
Enzyme and Substrate Preparation: Purified, recombinant human PDE4B enzyme is diluted in an appropriate assay buffer. A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) is also prepared in the assay buffer.
-
Assay Procedure:
-
In a 384-well microplate, the diluted test compounds or vehicle (DMSO) are added to the wells.
-
The diluted PDE4B enzyme solution is then added to all wells except for the "no enzyme" control.
-
The plate is incubated at room temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.
-
The plate is incubated for a set period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Detection: A binding agent that specifically binds to the product of the reaction (FAM-AMP) is added to stop the reaction. The fluorescence polarization of each well is then measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Cocaine Self-Administration Model
This protocol outlines a general procedure to assess the effect of a compound on the reinforcing properties of a drug of abuse.
-
Animal Subjects: Male C57BL/6J mice are typically used.
-
Surgical Implantation: Mice are surgically implanted with an intravenous catheter into the jugular vein to allow for self-administration of cocaine.
-
Training: Following recovery from surgery, mice are trained to self-administer cocaine by nose-poking in an operant conditioning chamber. One "active" nose-poke results in an infusion of cocaine, while a second "inactive" nose-poke has no consequence.
-
Drug Administration: Once stable responding is achieved, mice are pre-treated with this compound (at various doses, e.g., 0.5-4 mg/kg, intraperitoneally) or vehicle prior to the self-administration session.
-
Data Collection: The number of active and inactive nose-pokes, as well as the number of cocaine infusions, are recorded during the session.
-
Data Analysis: The effect of this compound on cocaine self-administration is determined by comparing the number of infusions and active nose-pokes between the drug-treated and vehicle-treated groups.
Conclusion
This compound emerges as a promising PDE4 inhibitor with a notable preference for the PDE4B isoform over PDE4D. This selectivity profile suggests a potential for a better therapeutic window with reduced side effects compared to non-selective PDE4 inhibitors. The in vitro data clearly demonstrates its inhibitory potency, and preclinical in vivo studies provide evidence of its efficacy in a relevant disease model. Further research is warranted to fully elucidate the therapeutic potential of this compound across a range of inflammatory and neurological conditions. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for researchers and drug development professionals interested in this novel compound and the broader field of PDE4 inhibition.
References
Validating KVA-D-88: A Comparative Analysis of PDE4B over PDE4D Selectivity
This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, KVA-D-88, focusing on its selectivity for the PDE4B isoform over the PDE4D isoform. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoform-selective PDE4 inhibitors. Inhibition of PDE4B is often associated with therapeutic effects, while PDE4D inhibition has been linked to adverse side effects, making selectivity a critical parameter for drug development.[1][2]
Comparative Inhibitory Activity
The inhibitory potency of this compound against PDE4B and PDE4D has been quantified and compared with other notable PDE4 inhibitors. The data, presented in terms of IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%), demonstrates the preferential activity of this compound.
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity Ratio (PDE4D/PDE4B) | Primary Selectivity |
| This compound | 140[1][2][3] | 880 | ~6.3 | PDE4B |
| Rolipram | 110 | 110 | 1.0 | Non-selective |
| Apremilast | 12 | 4.5 | 0.375 | PDE4D |
This compound exhibits an approximately 6.3-fold greater selectivity for PDE4B over PDE4D. This contrasts with the non-selective profile of rolipram and the PDE4D preference of apremilast. This improved selectivity profile suggests this compound may offer a better therapeutic window with potentially fewer side effects compared to non-selective inhibitors.
PDE4 Signaling and Inhibition Mechanism
The following diagram illustrates the canonical cyclic AMP (cAMP) signaling pathway and the role of PDE4 enzymes. This compound exerts its effect by inhibiting PDE4B, leading to an accumulation of intracellular cAMP and subsequent activation of downstream signaling cascades, such as Protein Kinase A (PKA).
Caption: PDE4 signaling pathway and the preferential inhibition of PDE4B by this compound.
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors is typically achieved through in vitro enzymatic assays or cell-based functional assays.
In Vitro PDE4 Enzymatic Assay
This method directly measures the inhibitory effect of a compound on the enzymatic activity of purified PDE4 isoforms.
Principle: The assay quantifies the conversion of radiolabeled cAMP (e.g., ³H-cAMP) to AMP by the PDE4 enzyme. The amount of radioactivity in the resulting AMP is inversely proportional to the inhibitor's potency.
Methodology:
-
Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: Purified, recombinant human PDE4B or PDE4D enzyme is added to the wells of a microplate.
-
Inhibitor Incubation: The diluted this compound or control vehicle is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Enzymatic Reaction: The reaction is initiated by adding a substrate mixture containing ³H-cAMP. The plate is incubated for a specific duration (e.g., 15-60 minutes) to allow for enzymatic conversion.
-
Reaction Termination: The reaction is stopped. Unreacted ³H-cAMP and the product ³H-AMP are then separated.
-
Detection: The radioactivity of the product is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based CRE-Luciferase Reporter Assay
This assay measures the functional consequence of PDE4 inhibition within a cellular environment.
Principle: HEK293 cells are engineered to express a specific PDE4 isoform (PDE4B or PDE4D) and a luciferase reporter gene under the control of a cAMP Response Element (CRE). Inhibition of PDE4 increases intracellular cAMP, which activates the CRE and drives luciferase expression. The resulting luminescence is a direct measure of the inhibitor's activity.
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with an expression vector for either PDE4B or PDE4D and a CRE-luciferase reporter vector.
-
Cell Plating: Transfected cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of this compound or control vehicle and incubated.
-
Lysis and Detection: After incubation, cells are lysed, and a luciferase substrate is added. The luminescence, which correlates with CRE activity and thus cAMP levels, is measured using a luminometer.
-
Data Analysis: The fold induction of luminescence is plotted against the inhibitor concentration to calculate an EC50 value, representing the concentration that produces a half-maximal response.
Experimental Workflow for Selectivity Determination
The logical flow for determining the selectivity of an inhibitor like this compound is outlined below.
Caption: Workflow for determining the isoform selectivity of a PDE4 inhibitor.
References
KVA-D-88: A Targeted Approach to Phosphodiesterase Inhibition Offers Advantages Over Non-Selective Alternatives
For researchers and drug development professionals, the quest for therapeutic agents with high efficacy and minimal side effects is a continuous endeavor. In the realm of phosphodiesterase (PDE) inhibitors, a class of drugs with broad therapeutic potential, the emergence of selective inhibitors like KVA-D-88 marks a significant advancement over traditional non-selective agents. This comparison guide provides an objective analysis of this compound against common non-selective PDE inhibitors, supported by experimental data, to illuminate its potential as a more refined therapeutic tool.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. Inhibition of these enzymes leads to increased levels of cAMP and/or cGMP, which can elicit a range of physiological responses, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity. While non-selective PDE inhibitors have been used for decades in conditions like asthma and COPD, their lack of specificity often leads to a wide array of side effects.
This compound emerges as a novel, brain-penetrant inhibitor with a remarkable selectivity for phosphodiesterase 4B (PDE4B). This specificity is crucial, as different PDE isoforms are expressed in various tissues and are responsible for distinct physiological functions. By selectively targeting PDE4B, this compound aims to achieve a desired therapeutic effect, such as mitigating the rewarding effects of cocaine, while minimizing the adverse effects associated with the inhibition of other PDE isoforms, particularly PDE4D, which is linked to emesis.
Comparative Inhibitory Profile: this compound vs. Non-Selective PDE Inhibitors
The key differentiator between this compound and non-selective PDE inhibitors lies in their inhibitory potency and selectivity across the various PDE families and subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and several commonly used non-selective PDE inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE4A (nM) | PDE4B (nM) | PDE4D (nM) | PDE5 (μM) |
| This compound | - | - | - | - | - | 140 | 880 | - |
| Theophylline | - | - | - | 665 | - | - | - | - |
| Caffeine | - | - | - | - | - | - | - | - |
| Aminophylline | - | - | - | 120 | - | - | - | - |
| IBMX | 19 | 50 | 18 & 6.5 | 13 & 26.3 | - | - | - | 32 & 31.7 |
| Rolipram | - | - | - | - | 3 | 130 | 240 | - |
As the data illustrates, this compound exhibits a clear preference for PDE4B over PDE4D, with an approximately 6.3-fold higher selectivity. In contrast, non-selective inhibitors like theophylline, caffeine, and IBMX show broad activity across multiple PDE families, which can contribute to their extensive side-effect profiles. Rolipram, while selective for the PDE4 family, shows high potency against the PDE4A subtype, which may not be the desired target for certain therapeutic applications.
Signaling Pathways: A Tale of Two Inhibition Strategies
The differential effects of selective and non-selective PDE inhibitors can be visualized through their impact on intracellular signaling pathways.
A non-selective PDE inhibitor, such as theophylline, blocks the activity of multiple PDE isozymes. This leads to a widespread accumulation of cAMP in various cells and tissues, resulting in a broad spectrum of physiological effects, some of which may be therapeutic while others are undesirable side effects.
In contrast, this compound's selective inhibition of PDE4B leads to a more localized increase in cAMP within cells and tissues where PDE4B is predominantly expressed. This targeted approach is designed to produce a specific therapeutic outcome with a reduced likelihood of off-target effects.
Experimental Methodologies
The data presented in this guide is derived from established in vitro and in vivo experimental protocols designed to assess the potency and efficacy of PDE inhibitors.
Phosphodiesterase Inhibition Assay
The inhibitory activity of compounds like this compound is typically determined using a phosphodiesterase inhibition assay. A generalized protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes for each isoform are purified. The substrate, either cAMP or cGMP, is prepared at a known concentration.
-
Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., this compound) is pre-incubated with the specific PDE enzyme in an assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the cyclic nucleotide substrate.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of remaining substrate or the product (AMP or GMP) is quantified. This is often achieved using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the PDE enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular cAMP Measurement Assay
To assess the functional consequence of PDE inhibition in a cellular context, intracellular cAMP levels are measured. A common method is the competitive immunoassay (e.g., ELISA or HTRF):
-
Cell Culture and Treatment: Cells expressing the target PDE isoform are cultured and then treated with the test inhibitor at various concentrations.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Quantification: The cell lysate is then used in a competitive immunoassay where the cellular cAMP competes with a labeled cAMP for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the cAMP concentration in the cell lysates is determined.
Conclusion
The development of selective PDE inhibitors like this compound represents a paradigm shift in harnessing the therapeutic potential of this enzyme class. By precisely targeting specific PDE isoforms, such as PDE4B, it is possible to achieve a more focused therapeutic effect while mitigating the undesirable side effects associated with non-selective inhibition. The superior selectivity profile of this compound, as evidenced by the presented data, underscores its promise as a valuable tool for researchers and a potential therapeutic candidate for conditions where PDE4B plays a critical role. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this targeted approach.
A Head-to-Head Comparison of cAMP Modulators for Research and Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various modulators of cyclic adenosine monophosphate (cAMP) is critical for advancing research and developing novel therapeutics. This guide provides an objective, data-driven comparison of Forskolin, a direct adenylyl cyclase activator, with other key cAMP modulators that act through distinct mechanisms: the non-selective phosphodiesterase (PDE) inhibitor IBMX, the selective PDE4 inhibitor Rolipram, and GLP-1 receptor agonists, which act upstream of cAMP production.
This comprehensive analysis is supported by quantitative data on the potency of these compounds, detailed experimental protocols for measuring cAMP levels, and visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.
Quantitative Comparison of cAMP Modulator Potency
The efficacy and potency of cAMP modulators are critical parameters in their experimental application. The following table summarizes the half-maximal effective concentration (EC50) for activators and the half-maximal inhibitory concentration (IC50) for inhibitors, providing a quantitative basis for comparison. These values can vary depending on the cell type and assay conditions.
| Compound | Mechanism of Action | Target(s) | Potency (EC50/IC50) | Cell Type/Assay Condition |
| Forskolin | Direct Activator | Adenylyl Cyclase | EC50: 5-10 µM[1] | Rat cerebral cortical membranes |
| EC50: 9.44 µM[2] | CHO cells (GloSensor assay)[2] | |||
| IBMX | Non-selective Inhibitor | Phosphodiesterases (PDEs) | IC50: 13 µM (PDE4)[3][4] | Enzyme Assay |
| IC50: 18 µM (PDE3) | Enzyme Assay | |||
| IC50: 19 µM (PDE1) | Enzyme Assay | |||
| IC50: 32 µM (PDE5) | Enzyme Assay | |||
| IC50: 50 µM (PDE2) | Enzyme Assay | |||
| Rolipram | Selective Inhibitor | Phosphodiesterase 4 (PDE4) | IC50: ~3 nM (PDE4A) | Enzyme Assay |
| IC50: ~130 nM (PDE4B) | Enzyme Assay | |||
| IC50: ~240 nM (PDE4D) | Enzyme Assay | |||
| Semaglutide | Upstream Activator | GLP-1 Receptor | EC50: 31 pM | CHO cells expressing human GLP-1R |
Visualizing the cAMP Signaling Pathway and Modulator Actions
The following diagram illustrates the central role of adenylyl cyclase in converting ATP to cAMP and highlights the distinct points of intervention for the discussed modulators.
Experimental Protocols for Comparative Analysis
Accurate and reproducible measurement of intracellular cAMP is fundamental to studying the effects of these modulators. Below are detailed methodologies for commonly employed cAMP assays.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay that is well-suited for high-throughput screening.
Principle: This assay relies on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. When the antibody is bound to the d2-labeled cAMP, FRET occurs. An increase in cellular cAMP leads to a decrease in the FRET signal.
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., CHO or HEK293) in a 96-well or 384-well plate and culture overnight.
-
Compound Treatment: Remove the culture medium and add the test compounds (Forskolin, IBMX, Rolipram, or GLP-1 agonist) at various concentrations in a stimulation buffer, which should also contain a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation when studying agonists.
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) according to the manufacturer's instructions.
-
Signal Measurement: After a final incubation period (typically 1 hour at room temperature), measure the fluorescence at both 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and plot this against the compound concentration to determine EC50 or IC50 values.
Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP
ELISA is a widely used and sensitive method for the quantification of cAMP.
Principle: This is a competitive binding assay where cAMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody-coated wells. The amount of HRP-labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample.
Protocol Outline:
-
Sample Preparation: Culture and treat cells with the desired cAMP modulators. After treatment, lyse the cells to release intracellular cAMP.
-
Assay Procedure:
-
Add standards and prepared cell lysates to the wells of the anti-cAMP antibody-coated microplate.
-
Add the HRP-conjugated cAMP to each well and incubate for 2 hours at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate for 30 minutes to allow for color development.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the cAMP concentration in the samples.
Luminescence-Based cAMP Assay
This assay format offers high sensitivity and a broad dynamic range.
Principle: This assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). The assay measures the amount of ATP remaining after the PKA reaction using a luciferase-based detection system. The light output is inversely proportional to the cAMP concentration.
Protocol Outline:
-
Cell Treatment: Treat cells with the cAMP modulators in a multi-well plate format.
-
Cell Lysis and PKA Reaction: Lyse the cells and add a detection solution containing PKA. The cAMP present will activate PKA, which will then consume ATP.
-
ATP Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®) to stop the PKA reaction and initiate the luminescent reaction to measure the remaining ATP.
-
Signal Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Correlate the luminescence readings to cAMP concentrations using a standard curve.
Visualizing a Typical Experimental Workflow
The following diagram outlines a standardized workflow for comparing the effects of different cAMP modulators on intracellular cAMP levels.
Conclusion
The choice of a cAMP modulator is highly dependent on the specific research question. Forskolin serves as a robust positive control for directly activating adenylyl cyclase and maximizing intracellular cAMP levels. IBMX, as a non-selective PDE inhibitor, provides a broad-spectrum approach to increasing cAMP by preventing its degradation. In contrast, Rolipram offers a more targeted approach by selectively inhibiting the PDE4 isozyme, which can be crucial for dissecting the roles of specific PDE family members in cellular signaling. GLP-1 receptor agonists like Semaglutide represent a physiologically relevant mechanism for modulating cAMP in specific cell types expressing the GLP-1 receptor, making them invaluable for metabolic and endocrine research. By understanding the distinct mechanisms of action and potencies of these compounds, and by employing rigorous and appropriate experimental methodologies, researchers can effectively probe the complexities of the cAMP signaling pathway and accelerate the discovery of novel therapeutic agents.
References
Reproducibility and Comparative Efficacy of KVA-D-88 in Addiction Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for KVA-D-88 in addiction research, with a focus on its reproducibility and performance against alternative phosphodiesterase 4 (PDE4) inhibitors. To date, the primary findings on this compound's efficacy in cocaine addiction models stem from a foundational study by Burkovetskaya et al. (2020). As of late 2025, there is a notable absence of independent studies explicitly replicating these findings, a critical factor for consideration in the advancement of this compound.
Overview of this compound and PDE4 Inhibition in Addiction
This compound is a novel, brain-penetrant phosphodiesterase 4B (PDE4B) inhibitor.[1] The therapeutic rationale for PDE4 inhibitors in addiction, particularly cocaine addiction, is based on their ability to elevate levels of cyclic AMP (cAMP) in brain regions associated with reward.[1] Chronic cocaine exposure leads to neuroadaptive changes that include alterations in cAMP signaling. By inhibiting PDE4, these drugs aim to normalize this pathway, thereby reducing the rewarding and reinforcing effects of cocaine.
A key differentiating feature of this compound is its selectivity for the PDE4B subtype over PDE4D. Inhibition of PDE4D has been linked to adverse side effects, such as emesis, which has limited the clinical development of earlier, non-selective PDE4 inhibitors like rolipram.[1]
Comparative Efficacy of PDE4 Inhibitors
The following tables summarize the available quantitative data comparing this compound with other PDE4 inhibitors. It is important to note that these data are derived from the same initial study and do not represent head-to-head comparisons from multiple independent investigations.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | EC50 (cAMP elevation) (µM) | Notes |
| This compound | PDE4B | 140 | 0.5 | Preferential for PDE4B, approximately 6.3-fold more selective for PDE4B over PDE4D. [1] |
| PDE4D | 880 | |||
| Rolipram | PDE4B | 110 | Not Reported | Non-selective, with similar potency for PDE4B and PDE4D.[1] |
| PDE4D | 110 | |||
| Apremilast | PDE4B | 12 | 5 | Preferential for PDE4D. |
| PDE4D | 4.5 |
Preclinical Efficacy in Cocaine Addiction Models (Mouse)
| Compound | Model | Key Findings |
| This compound | Cocaine-Induced Hyperlocomotion | Significantly blocked the increase in locomotor activity after a single cocaine injection and attenuated locomotor sensitization with repeated cocaine administration. |
| Cocaine Self-Administration (FR1, FR3, PR schedules) | Significantly decreased the number of active nose-pokes and cocaine infusions, and reduced the breakpoint in a progressive ratio schedule, indicating reduced motivation for the drug. | |
| Rolipram | Cocaine-Induced Hyperlocomotion & Conditioned Place Preference | Attenuated cocaine-induced locomotor sensitization and conditioned place preference in mice. |
| Apremilast | Alcohol Seeking Behavior | Has been shown to decrease reward-related behaviors induced by alcohol. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PDE4 inhibitors in the context of cocaine addiction and a typical experimental workflow for assessing their efficacy.
Caption: Proposed signaling pathway of this compound in cocaine addiction.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Cocaine-Induced Hyperlocomotion in Mice
This experiment assesses the effect of a compound on the stimulant properties of cocaine.
-
Animals: Male C57BL/6 mice are typically used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically record movement.
-
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are pre-treated with this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle 30 minutes prior to cocaine administration.
-
Cocaine Challenge: Mice are administered cocaine (e.g., 15 mg/kg, intraperitoneally) or saline.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 30-60 minutes) immediately following the cocaine injection.
-
Sensitization: For sensitization studies, this procedure is repeated daily for several consecutive days (e.g., 7 days).
-
Cocaine Self-Administration in Mice
This is a more complex operant conditioning model that measures the reinforcing properties and motivation for a drug.
-
Animals: Male C57BL/6 mice are commonly used.
-
Surgery: Mice are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two nose-poke holes (one "active," one "inactive") and an infusion pump connected to the catheter.
-
Procedure:
-
Acquisition: Mice are placed in the chambers and learn to poke the active hole to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion). This is typically done on a fixed-ratio 1 (FR1) schedule (one poke = one infusion) for several days.
-
Treatment: Once stable responding is established, mice are pre-treated with this compound or vehicle before the self-administration session.
-
Data Collection: The number of active and inactive nose-pokes, and consequently the number of cocaine infusions, are recorded.
-
Progressive Ratio (PR) Schedule: To assess motivation, the response requirement is increased progressively after each infusion. The "breakpoint" is the highest number of pokes an animal is willing to make for a single infusion.
-
Alternative Therapeutic Strategies
While PDE4 inhibitors represent a promising avenue, other pharmacological approaches are under investigation for cocaine addiction. Currently, there are no FDA-approved medications specifically for cocaine use disorder. However, some medications are used off-label or are in clinical trials, targeting different neurotransmitter systems:
-
Dopaminergic agents (e.g., Bupropion): These aim to modulate dopamine levels to reduce cravings.
-
GABAergic agents (e.g., Topiramate): These enhance the inhibitory effects of GABA to counteract the excitatory effects of cocaine.
-
Glutamatergic agents: These target the glutamate system, which is implicated in drug-seeking behavior.
Direct comparative efficacy data between this compound and these non-PDE4 inhibitor alternatives from preclinical or clinical studies are not yet available.
Conclusion and Future Directions
The initial preclinical data for this compound are promising, suggesting it may reduce cocaine's rewarding effects with a potentially improved side-effect profile compared to older PDE4 inhibitors due to its PDE4B selectivity. However, the lack of independent replication of these findings is a significant gap in the current research landscape.
For drug development professionals and researchers, the following are critical next steps:
-
Independent Replication: Independent laboratories should seek to reproduce the key findings of Burkovetskaya et al. (2020) to validate the efficacy of this compound.
-
Head-to-Head Comparative Studies: Well-controlled studies directly comparing this compound with other PDE4 inhibitors (e.g., rolipram) and with non-PDE4 inhibitor compounds in preclinical models of addiction are necessary.
-
Exploration in Other Addiction Models: The efficacy of this compound should be investigated in models of other substance use disorders, such as alcohol or opioid addiction.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required before this compound can be considered for clinical development.
References
A Comparative Guide to Negative Control Selection for KVA-D-88 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds for use as negative controls in experiments involving KVA-D-88, a selective inhibitor of phosphodiesterase 4B (PDE4B). As a true negative control—a structurally analogous but biologically inert molecule—is not commercially available, this guide details the use of alternative compounds with differing selectivity profiles to highlight the specific effects of this compound. We present a comparison with rolipram, a non-selective PDE4 inhibitor, and apremilast, a clinically approved PDE4 inhibitor with a different selectivity profile.
Unveiling the Mechanism of this compound
This compound is a potent, blood-brain barrier-permeable inhibitor of phosphodiesterase 4 (PDE4), with a notable preference for the PDE4B isoform over the PDE4D isoform.[1][2][3] By inhibiting PDE4B, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] This modulation of the cAMP signaling pathway is crucial in various cellular processes, and this compound has shown therapeutic potential in models of cocaine addiction and alcoholic liver disease.[1]
The signaling pathway affected by this compound is illustrated below:
Caption: this compound inhibits PDE4B, increasing cAMP levels and activating downstream signaling.
Comparative Efficacy of PDE4 Inhibitors
The following table summarizes the in vitro potency of this compound, rolipram, and apremilast against PDE4B and PDE4D isoforms. The data highlights the preferential inhibition of PDE4B by this compound.
| Compound | IC50 for PDE4B (nM) | IC50 for PDE4D (nM) | Selectivity (PDE4D/PDE4B) |
| This compound | 140 | 880 | 6.29 |
| Rolipram | 130 | 240 | 1.85 |
| Apremilast | ~74-100 | ~10-100 | ~0.1-1.35 |
Experimental Protocols
To differentiate the effects of this compound from less selective PDE4 inhibitors, the following experimental protocols are recommended.
In Vitro PDE4 Inhibition Assay
This assay directly measures the inhibitory activity of the compounds on purified PDE4 enzymes.
Workflow:
Caption: Workflow for determining the in vitro inhibitory potency of compounds against PDE4 isoforms.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound, rolipram, and apremilast in an appropriate buffer.
-
Enzyme Addition: Add purified recombinant human PDE4B1 or PDE4D enzyme to the wells of a microplate.
-
Incubation: Add the diluted compounds to the wells and incubate to allow for binding to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a fluorescently labeled cAMP substrate.
-
Reaction Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed, and thus reflects the enzyme's activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each PDE4 isoform.
Intracellular cAMP Measurement Assay
This cell-based assay quantifies the ability of the inhibitors to increase intracellular cAMP levels.
Workflow:
Caption: Workflow for measuring the effect of inhibitors on intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as HEK293 cells, transfected with a cAMP response element (CRE) coupled to a luciferase reporter gene.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, rolipram, or apremilast.
-
cAMP Stimulation: Stimulate the cells with an adenylate cyclase activator like forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Luciferase Assay: Measure the luciferase activity, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) for each compound's ability to increase cAMP levels. An EC50 of 0.5 µM for this compound has been reported, which is approximately 10-fold lower than that of apremilast.
In Vivo Model of Cocaine-Induced Hyperlocomotion
This animal model assesses the behavioral effects of the PDE4 inhibitors.
Workflow:
Caption: Workflow for assessing the in vivo effects of inhibitors on cocaine-induced hyperlocomotion.
Methodology:
-
Animal Habituation: Acclimate mice to the open-field test chambers.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.), rolipram, apremilast, or vehicle control to different groups of mice.
-
Cocaine Challenge: After a set pretreatment time, administer cocaine (e.g., 15-20 mg/kg, i.p.) to all groups.
-
Locomotor Activity Recording: Immediately place the mice in the open-field chambers and record their locomotor activity for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the total distance traveled, rearing frequency, and other relevant behavioral parameters. This compound has been shown to significantly inhibit cocaine-induced hyperlocomotor activity.
Conclusion
References
- 1. This compound, a novel preferable phosphodiesterase 4B inhibitor, decreases cocaine-mediated reward properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
KVA-D-88: A Comparative Analysis of a Novel PDE4B Inhibitor in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KVA-D-88's Performance Against Alternative Phosphodiesterase 4 (PDE4) Inhibitors.
This guide provides a comprehensive analysis of the biological specificity and efficacy of this compound, a novel and selective inhibitor of phosphodiesterase 4B (PDE4B). In the following sections, we present a comparative overview of this compound against established PDE4 inhibitors, rolipram and apremilast, with a focus on their potential therapeutic applications in cocaine addiction and alcoholic liver disease. The information is supported by experimental data and detailed methodologies to aid in research and development decisions.
Executive Summary
This compound is a brain-penetrant small molecule that demonstrates a preferential inhibition of the PDE4B isoform over PDE4D.[1] This selectivity is a significant advancement in the field, as the therapeutic effects of PDE4 inhibitors are often associated with PDE4B inhibition, while adverse side effects, such as nausea and emesis, are linked to PDE4D inhibition.[2] Preclinical studies have highlighted the potential of this compound in mitigating the rewarding effects of cocaine and ameliorating the pathological hallmarks of alcoholic liver disease.[1][3] This guide will delve into the quantitative data supporting these claims and provide the necessary experimental context for a thorough evaluation.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound in comparison to rolipram and apremilast.
| Inhibitor | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) | cAMP Elevation EC50 (µM) | Reference |
| This compound | 140 | 880 | 6.29 | 0.5 | [1] |
| Rolipram | 110 | 110 | 1.00 | Not Reported | |
| Apremilast | Not Reported | Not Reported | Not Reported | 5.0 |
Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors. This table highlights the superior selectivity of this compound for PDE4B over PDE4D when compared to the non-selective inhibitor rolipram. This compound is also approximately 10-fold more potent than apremilast in elevating intracellular cAMP levels.
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Mouse model of cocaine addiction | Significantly inhibited cocaine-induced hyper-locomotor activity and reduced cocaine self-administration. | |
| Rolipram | Mouse model of cocaine addiction | Attenuated cocaine-induced locomotor sensitization and conditioned place preference. | |
| Apremilast | Not directly tested against cocaine addiction in the provided literature. | ||
| This compound | Mouse model of alcoholic liver disease | Ameliorated alcohol-induced hepatic injury, inflammation, steatosis, and oxidative stress. | |
| Rolipram | Mouse model of alcoholic liver disease | Prevents hepatic steatosis. | |
| Apremilast | Human studies and preclinical models of liver disease | Shows potential clinical benefits in liver disease by reducing pro-inflammatory TNFα-mediated liver injury. |
Table 2: In Vivo Efficacy of PDE4 Inhibitors in Preclinical Models. This table summarizes the reported in vivo effects of the compared PDE4 inhibitors in relevant disease models. While direct head-to-head comparisons are limited in the available literature, the data suggests that this compound is effective in both cocaine addiction and alcoholic liver disease models.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the PDE4B enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. The elevated cAMP levels, in turn, activate downstream signaling cascades, including Protein Kinase A (PKA), which can modulate gene expression and cellular function to produce the observed therapeutic effects.
Caption: this compound inhibits PDE4B, increasing cAMP levels and promoting therapeutic cellular responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro PDE4B vs. PDE4D Selectivity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against PDE4B and PDE4D isoforms.
Caption: Workflow for the in vitro PDE4 inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute this compound, rolipram, and apremilast in an appropriate buffer.
-
Enzyme Preparation: Use purified recombinant human PDE4B and PDE4D enzymes.
-
Reaction: In a microplate, incubate the diluted compounds with the respective PDE4 isoform for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate.
-
Incubation: Allow the reaction to proceed at room temperature.
-
Detection: Measure the product formation using a suitable plate reader (e.g., fluorescence polarization or luminescence).
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular cAMP Measurement using CRE-Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to increase intracellular cAMP levels.
Caption: Workflow for the CRE-luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a cAMP response element (CRE)-driven luciferase reporter plasmid and a PDE4B expression vector.
-
Compound Treatment: Seed the transfected cells in a microplate and treat with serial dilutions of the test compounds.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence, which is proportional to the intracellular cAMP levels.
-
Data Analysis: Determine the EC50 values from the dose-response curves.
Mouse Model of Cocaine-Induced Hyper-locomotor Activity
This in vivo model assesses the effect of a compound on the stimulant effects of cocaine.
Methodology:
-
Animals: Use adult male C57BL/6J mice.
-
Habituation: Habituate the mice to the open-field arenas for a set period before the experiment.
-
Drug Administration: Administer this compound (or vehicle/alternative compound) via intraperitoneal (i.p.) injection. After a predetermined time, administer cocaine (or saline) via i.p. injection.
-
Locomotor Activity Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using an automated tracking system.
-
Data Analysis: Compare the locomotor activity between the different treatment groups.
Mouse Model of Alcoholic Liver Disease (Lieber-DeCarli Diet)
This model induces alcoholic liver injury in mice to evaluate the therapeutic potential of a compound.
Methodology:
-
Animals: Use adult male C57BL/6J mice.
-
Diet: Acclimatize the mice to a liquid control diet (Lieber-DeCarli) for several days. Then, switch the experimental group to a liquid diet containing ethanol, while the control group receives an isocaloric control diet. Maintain this feeding regimen for several weeks.
-
Compound Administration: Administer this compound (or vehicle/alternative compound) to the mice during the ethanol feeding period.
-
Sample Collection: At the end of the study, collect blood and liver tissue samples.
-
Analysis:
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Histological Analysis: Perform H&E and Oil Red O staining on liver sections to assess steatosis, inflammation, and overall liver injury.
-
Gene Expression Analysis: Analyze the expression of genes related to inflammation and lipid metabolism in the liver tissue.
-
Conclusion
This compound represents a promising therapeutic candidate with a distinct biological profile characterized by its selective inhibition of PDE4B. The presented data demonstrates its potential efficacy in preclinical models of cocaine addiction and alcoholic liver disease, outperforming older, non-selective PDE4 inhibitors like rolipram in terms of selectivity and showing greater potency than apremilast in elevating cAMP. The detailed experimental protocols provided herein are intended to facilitate further research into the specific mechanisms and full therapeutic potential of this compound and other selective PDE4B inhibitors. Future studies involving direct, head-to-head comparisons with a broader range of PDE4 inhibitors will be crucial for definitively positioning this compound within the therapeutic landscape.
References
KVA-D-88: A Novel PDE4B Inhibitor in the Landscape of Alcoholic Liver Disease Treatment
For Immediate Release
This guide provides a comparative analysis of KVA-D-88, a novel phosphodiesterase 4B (PDE4B) inhibitor, against current standard-of-care and emerging therapies for alcoholic liver disease (ALD). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways.
Executive Summary
Alcoholic liver disease remains a significant global health challenge with limited therapeutic options. This compound, a selective PDE4B inhibitor, has demonstrated promising preclinical efficacy in mitigating alcohol-induced liver injury. This document benchmarks this compound against established treatments such as corticosteroids and pentoxifylline, as well as novel strategies including G-CSF, FXR agonists, and gut microbiome modulators. The comparison focuses on efficacy, mechanism of action, and available safety data to inform future research and development in the field of ALD therapeutics.
This compound: Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound activates protein kinase A (PKA), which in turn phosphorylates and inactivates the transcription factor CREB. This cascade of events leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing hepatic inflammation. Furthermore, elevated cAMP levels are associated with the promotion of fatty acid β-oxidation and a reduction in oxidative stress, addressing other key pathological features of ALD.
Comparative Efficacy and Safety
The following tables summarize the available quantitative data for this compound and comparator treatments for alcoholic liver disease.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of ALD
| Parameter | Control | Ethanol Diet | Ethanol Diet + this compound |
| Hepatic TNF-α mRNA Expression (Fold Change) | ~1.0 | Significantly Increased | Significantly Decreased vs. Ethanol |
| Hepatic IL-1β mRNA Expression (Fold Change) | ~1.0 | Significantly Increased | Significantly Decreased vs. Ethanol |
| Hepatic Steatosis (Oil Red O Staining) | Minimal | Severe | Markedly Ameliorated |
| Oxidative Stress (4-HNE Staining) | Low | High | Reduced |
| PDE4B IC50 (nM) | N/A | N/A | 140 |
| PDE4D IC50 (nM) | N/A | N/A | 880 |
Data synthesized from preclinical studies in mice fed a Lieber-DeCarli ethanol liquid diet.
Table 2: Clinical Efficacy of Standard and Emerging Therapies for Severe Alcoholic Hepatitis
| Treatment | Study Population | Primary Endpoint | Efficacy | Key Adverse Events |
| Prednisolone | Patients with severe AH (Maddrey's DF ≥ 32) | 28-day mortality | Reduction in 28-day mortality (benefit may not extend to 90 days or 1 year)[1] | Increased risk of infection[1][2][3] |
| Pentoxifylline | Patients with severe AH | Mortality, Hepatorenal Syndrome | Conflicting evidence; some studies show reduced mortality and incidence of hepatorenal syndrome, while others show no benefit[4] | Gastrointestinal side effects, headache |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Patients with severe AH, including steroid-nonresponders | 90-day survival | Significant improvement in 90-day survival in some studies | Generally well-tolerated; minor bone pain and headache reported |
| Fecal Microbiota Transplantation (FMT) | Steroid-ineligible patients with severe AH | 90-day transplant-free survival | Improved 90-day survival (73% vs. 40% with standard care) | Nasal and swallowing discomfort, flatulence, bloating |
| Probiotics | Patients with ALD | Liver enzymes (ALT, AST, GGT) | Significant reduction in liver enzymes | Generally considered safe |
Experimental Protocols
This compound Preclinical Model: Lieber-DeCarli Ethanol Liquid Diet
The preclinical efficacy of this compound was evaluated in a widely used mouse model of alcoholic liver disease.
Objective: To induce alcoholic steatohepatitis in mice to assess the therapeutic potential of this compound.
Methodology:
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimatization: Mice are acclimatized to a control liquid diet for a period of 5-7 days.
-
Induction of ALD: Mice are fed a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol for 4-6 weeks. A pair-fed control group receives an isocaloric liquid diet where maltodextrin replaces ethanol.
-
Treatment: The treatment group receives this compound (often administered as a nanoparticle formulation to enhance liver targeting) at a specified dose (e.g., 5 mg/kg) via systemic administration during the ethanol feeding period.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and liver and blood samples are collected for analysis.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for steatosis, and immunohistochemistry for markers of oxidative stress (e.g., 4-HNE).
-
Gene Expression: Hepatic mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified by real-time quantitative PCR.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured.
-
Clinical Trial Protocol for Corticosteroids in Severe Alcoholic Hepatitis
Objective: To evaluate the efficacy and safety of prednisolone in improving short-term survival in patients with severe alcoholic hepatitis.
Methodology:
-
Patient Population: Patients with a clinical diagnosis of severe alcoholic hepatitis, typically defined by a Maddrey's Discriminant Function (DF) score ≥ 32.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention:
-
Treatment Group: Prednisolone 40 mg daily for 28 days, followed by a taper.
-
Control Group: Placebo for 28 days.
-
-
Primary Endpoint: 28-day mortality.
-
Secondary Endpoints: 90-day and 1-year mortality, incidence of infections, changes in liver function tests and prognostic scores (e.g., MELD, Lille score).
-
Lille Model: The Lille model is often used at day 7 to assess response to treatment. A Lille score > 0.45 indicates non-response, and corticosteroid therapy may be discontinued.
Signaling Pathways of Comparator Treatments
Corticosteroids
Corticosteroids, such as prednisolone, act by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, including those for various cytokines and chemokines.
Pentoxifylline
Pentoxifylline is a non-selective phosphodiesterase inhibitor that also possesses anti-inflammatory properties, primarily through the inhibition of TNF-α synthesis. By reducing TNF-α levels, pentoxifylline aims to mitigate the inflammatory cascade central to the pathogenesis of alcoholic hepatitis.
Conclusion and Future Directions
This compound presents a promising, targeted approach to the treatment of alcoholic liver disease by selectively inhibiting PDE4B, thereby addressing hepatic inflammation, steatosis, and oxidative stress. Preclinical data are encouraging, demonstrating a clear biological rationale for its development. In comparison to current standards of care, such as corticosteroids, this compound may offer a more favorable safety profile, particularly concerning the risk of infection.
Emerging therapies are exploring diverse mechanisms, including gut microbiome modulation and promotion of hepatic regeneration. The clinical data for some of these, such as G-CSF and fecal microbiota transplantation, show significant promise in improving short-term survival in severe alcoholic hepatitis.
Future research should focus on head-to-head comparative studies of these novel agents to delineate their relative efficacy and safety. The development of predictive biomarkers to identify patient subpopulations most likely to respond to specific therapies will be crucial for personalizing the treatment of alcoholic liver disease. As our understanding of the complex pathophysiology of ALD deepens, combination therapies targeting multiple pathways may ultimately provide the most effective therapeutic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroids for Severe Alcoholic Hepatitis: More Risk Than Reward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infection does not increase long-term mortality in patients with acute severe alcoholic hepatitis treated with corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline: A first line treatment option for severe alcoholic hepatitis and hepatorenal syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
KVA-D-88: A Next-Generation PDE4B Inhibitor Benchmarked Against Established Research Tools
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of KVA-D-88's Performance and Therapeutic Potential
In the landscape of pharmacological research, particularly in the fields of addiction and inflammatory diseases, the pursuit of highly selective and efficacious therapeutic agents is paramount. This compound, a novel phosphodiesterase 4 (PDE4) inhibitor with a preference for the PDE4B isoform, has emerged as a promising candidate. This guide provides an objective comparison of this compound against established research tools, namely the non-selective PDE4 inhibitor rolipram and the clinically approved apremilast. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Quantitative Performance Analysis: this compound in a Competitive Landscape
The inhibitory activity of this compound and its established counterparts has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric. A lower IC50 value indicates greater potency. The selectivity for PDE4B over PDE4D is a critical parameter, as PDE4D inhibition is often associated with adverse side effects.
| Compound | Target | IC50 (nM) | Selectivity (PDE4D/PDE4B) | Reference |
| This compound | PDE4B | 140 | 6.29 | [1] |
| PDE4D | 880 | [1] | ||
| Rolipram | PDE4B | 110 | 1 | [1] |
| PDE4D | 110 | [1] | ||
| Apremilast | PDE4 (pan-inhibitor) | 10-100 (isoform dependent) | N/A | [2] |
Note: IC50 values for this compound and Rolipram are from a head-to-head study, ensuring direct comparability. Apremilast data is from a separate study and is presented as a range across PDE4 isoforms.
In addition to direct enzyme inhibition, the functional consequence of PDE4 inhibition is the elevation of intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) for this effect provides another dimension of performance.
| Compound | Effect | EC50 (µM) | Comparison | Reference |
| This compound | cAMP Elevation | 0.5 | 10-fold lower than Apremilast | |
| Apremilast | cAMP Elevation | ~5 |
These data highlight this compound's preferential inhibition of PDE4B and its superior potency in elevating cAMP levels compared to apremilast.
Experimental Protocols: Methodologies for In Vivo and In Vitro Evaluation
The efficacy of this compound has been demonstrated in preclinical models of cocaine addiction and alcoholic liver disease. The following are detailed protocols for key experiments cited in the literature.
Cocaine Addiction Models
1. Cocaine-Induced Hyperlocomotor Activity: This experiment assesses the effect of a compound on the stimulant properties of cocaine.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Mice are habituated to the open-field arena for a set period (e.g., 30 minutes) on the day prior to testing.
-
On the test day, mice are pre-treated with either vehicle or this compound (at varying doses, e.g., 1, 3, or 10 mg/kg, intraperitoneally) 30 minutes before a cocaine injection (e.g., 20 mg/kg, intraperitoneally).
-
Immediately following the cocaine injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the vehicle- and this compound-treated groups to determine if the compound attenuates cocaine-induced hyperactivity.
2. Cocaine Self-Administration: This operant conditioning paradigm models the reinforcing effects of cocaine.
-
Animals: Male C57BL/6J mice with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and a syringe pump for intravenous drug delivery.
-
Procedure:
-
Mice are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press results in one infusion).
-
Once stable responding is established, the effect of this compound is assessed by pre-treating the mice with the compound (e.g., 1, 3, or 10 mg/kg, i.p.) before the self-administration session.
-
The number of active and inactive lever presses and the total number of cocaine infusions are recorded.
-
-
Data Analysis: A reduction in active lever pressing and cocaine intake in the this compound-treated group compared to the vehicle group indicates a decrease in the reinforcing properties of cocaine.
Alcoholic Liver Disease Model
1. Lieber-DeCarli Liquid Diet Model: This is a widely used model to induce alcoholic liver injury in rodents.
-
Animals: Male C57BL/6J mice.
-
Diet: A nutritionally complete liquid diet where ethanol constitutes a percentage of the total calories (e.g., 5% v/v). A pair-fed control group receives an isocaloric diet with maltose dextrin replacing the ethanol.
-
Procedure:
-
Mice are fed the Lieber-DeCarli diet for a prolonged period (e.g., 4-6 weeks) to induce steatosis and inflammation.
-
During the treatment phase, a subset of the ethanol-fed mice receives this compound (e.g., 5 mg/kg, via oral gavage or other routes) on a specified schedule.
-
At the end of the study, liver tissues and blood samples are collected for analysis.
-
-
Data Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for histological assessment of steatosis and inflammation. Immunohistochemistry is performed to measure markers of inflammation (e.g., TNF-α, IL-1β) and fibrosis. Serum levels of liver enzymes (ALT, AST) are also quantified. A reduction in these pathological markers in the this compound-treated group indicates a therapeutic effect.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other PDE4 inhibitors centers on the modulation of the cyclic AMP (cAMP) signaling pathway. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for KVA-D-88
For researchers, scientists, and drug development professionals handling the PDE4B inhibitor KVA-D-88, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes wearing protective gloves, a lab coat, and eye or face protection. All handling should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.
Storage
This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature for the powdered form is -20°C.
Spill and Accidental Release Measures
In the event of a spill, ensure adequate ventilation. For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol. Dispose of all contaminated materials in accordance with local, state, and federal regulations.
Proper Disposal Procedures for this compound
The primary guideline for the disposal of this compound is to act in accordance with all applicable local, regional, national, and international regulations[1]. Chemical waste should be collected in sturdy, leak-proof containers and should not be disposed of via sinks or as regular trash.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office or the relevant local authorities to understand the specific requirements for chemical waste disposal.
-
Containerize Waste: Place any unused this compound and any materials contaminated with it (e.g., absorbent materials from a spill, contaminated gloves) into a designated and properly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any known hazards.
-
Arrange for Licensed Disposal: Contact a licensed waste disposal contractor to collect and dispose of the chemical waste. Do not attempt to dispose of the material through standard waste streams.
Logical Workflow for this compound Handling and Disposal
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
References
Personal protective equipment for handling KVA-D-88
Essential Safety and Handling Guide for KVA-D-88
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling and disposal of this compound, a potent and selective phosphodiesterase 4B (PDE4B) inhibitor. While the manufacturer's Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is imperative for laboratory personnel to treat all research chemicals with a high degree of caution. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Physicochemical and Safety Data
A summary of the known properties and safety information for this compound is presented below. This data has been compiled from available research literature and supplier information.
| Property | Value | Source |
| Chemical Name | --INVALID-LINK---methanone | [1] |
| CAS Number | 2410550-31-9 | [1] |
| Molecular Formula | C₁₇H₁₁Cl₂F₂N₃O | [1][2] |
| Molecular Weight | 382.19 g/mol | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at 30 mg/mL. Soluble in a 1:5 solution of DMSO:PBS (pH 7.2) at 0.16 mg/mL. | |
| Storage | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. |
Personal Protective Equipment (PPE)
Given that this compound is a potent investigational compound, and is often handled in a solvent such as DMSO which can facilitate skin absorption, a robust approach to PPE is essential. The following table outlines the recommended PPE for handling this compound.
| Task | Minimum PPE | Recommended Additional PPE |
| Handling Solid this compound | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | - Face mask (N95 respirator for weighing) - Disposable sleeve covers |
| Preparing Solutions | - Chemical-resistant gloves (Butyl rubber or thick nitrile) - Chemical splash goggles - Lab coat | - Face shield - Chemical-resistant apron |
| Administering to Animals | - Nitrile gloves - Lab coat - Safety glasses | - Disposable gown |
| Cleaning and Decontamination | - Chemical-resistant gloves - Lab coat - Chemical splash goggles | - Face shield |
Glove Selection for Handling this compound in DMSO
As this compound is frequently dissolved in DMSO, glove selection should be based on resistance to DMSO. Nitrile gloves offer limited protection and should be changed immediately upon contact. For extended handling, more resistant gloves are recommended.
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile | < 15 | Poor to Fair (for incidental contact only) |
| Latex | < 15 | Poor |
| Neoprene | 30 - 60 | Good |
| Butyl Rubber | > 480 | Excellent |
| Viton | > 480 | Excellent |
Note: Breakthrough times are approximate and can vary based on glove thickness, manufacturer, and specific laboratory conditions. Always consult the glove manufacturer's chemical resistance data.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and minimize environmental impact.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, ensure you have read and understood this guide and your institution's safety protocols.
-
Work within a certified chemical fume hood or biological safety cabinet (BSC).
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment, including vials, spatulas, pipettes, and waste containers.
-
-
Handling Solid this compound :
-
When weighing the solid compound, use a microbalance within a ventilated enclosure if possible to minimize aerosolization.
-
Use dedicated, clean spatulas for transferring the powder.
-
Handle the powder gently to avoid creating dust.
-
-
Preparing Solutions :
-
Add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.
-
Cap the vial securely before vortexing or sonicating to dissolve the compound.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial.
-
Solid Waste :
-
Unused this compound powder should be disposed of as chemical waste according to your institution's guidelines.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed waste bag and disposed of as chemical waste.
-
-
Liquid Waste :
-
Solutions of this compound, especially in solvents like DMSO, must be collected as hazardous liquid waste.
-
Do not pour any solutions containing this compound down the drain.
-
Collect all liquid waste in a clearly labeled, sealed container. The label should include the names and approximate concentrations of all components.
-
-
Decontamination :
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
A 70% ethanol solution can be used to wipe down surfaces after initial cleaning with a suitable detergent.
-
Emergency Procedures
Signaling Pathway for Emergency Response
The following diagram illustrates the appropriate response to an exposure or spill event.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
